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  • Product: 3-Amino-N-(2-methoxyphenyl)benzamide
  • CAS: 1017465-43-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Cellular Mechanism of Action of 3-Amino-N-(2-methoxyphenyl)benzamide

A Framework for Investigation Based on the PARP Inhibitor Archetype, 3-Aminobenzamide Introduction This guide provides a comprehensive technical framework for elucidating the cellular mechanism of action of 3-Amino-N-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Investigation Based on the PARP Inhibitor Archetype, 3-Aminobenzamide

Introduction

This guide provides a comprehensive technical framework for elucidating the cellular mechanism of action of 3-Amino-N-(2-methoxyphenyl)benzamide. It is important to note that, as of this writing, specific published research detailing the biological targets and signaling pathways of this particular molecule is limited. However, its core structure, a substituted benzamide, places it within a class of compounds known for a wide range of biological activities.

Given the structural relationship to the extensively studied compound 3-aminobenzamide (3-AB) , this guide will use 3-AB as a well-characterized archetype to build a logical, testable hypothesis. 3-AB is a first-generation inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and cell fate decisions. We will first delve into the established mechanism of 3-AB and then outline a rigorous, multi-faceted cellular assay strategy to determine if 3-Amino-N-(2-methoxyphenyl)benzamide operates through a similar, or divergent, mechanism. This approach provides a scientifically sound roadmap for researchers and drug development professionals to thoroughly characterize this novel compound.

Part 1: The Archetype - Mechanism of 3-Aminobenzamide (3-AB) as a PARP Inhibitor

Understanding the action of 3-AB is foundational to building a hypothesis for its N-substituted derivative. The primary and most well-documented mechanism of 3-AB is the inhibition of PARP-1.

Core Mechanism: Competitive Inhibition of PARP-1

Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that acts as a critical sensor of DNA single-strand breaks (SSBs). Upon detecting a break, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating repair.

3-Aminobenzamide functions as a competitive inhibitor of PARP-1. It mimics the nicotinamide portion of the NAD+ substrate, binding to the enzyme's catalytic domain. This binding event prevents the synthesis of PAR polymers, thereby stalling the DNA repair cascade. The inhibition of PARP activity by 3-AB can be confirmed by measuring the prevention of NAD+ depletion that typically follows DNA damage.[1][2]

Downstream Cellular Consequences of PARP Inhibition

The inhibition of PARP-1 by compounds like 3-AB triggers a cascade of significant cellular events:

  • Impaired DNA Repair and Sensitization: By preventing the recruitment of repair machinery, PARP inhibition leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs), a phenomenon known as synthetic lethality in cancers with pre-existing DNA repair defects (e.g., BRCA mutations). This is also why PARP inhibitors enhance the cytotoxicity of DNA-damaging agents like gamma-irradiation.[1]

  • Alterations in Cell Cycle Progression: PARP-1 activity is intertwined with cell cycle checkpoints. Treatment with 3-AB has been shown to suppress the G1 arrest that normally occurs after DNA damage, while enhancing G2 arrest.[1][2] This suggests that poly(ADP-ribosylation) is involved in the p53-dependent signaling pathway that governs the G1 checkpoint.[3] Specifically, 3-AB can partially inhibit the induction of p21 (Waf1/Cip1), a key cyclin-dependent kinase inhibitor responsible for enforcing G1 arrest.[2][3]

  • Induction of Apoptosis: The accumulation of excessive DNA damage due to PARP inhibition is a potent trigger for programmed cell death, or apoptosis. In some cell lines, benzamide treatment has been shown to induce apoptosis characterized by the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3.[4] Other N-substituted benzamides have also been shown to induce apoptosis via a mitochondria-driven, caspase-9-mediated pathway, which can occur independently of p53 status.[5]

Visualizing the Core Pathway

The following diagram illustrates the central role of PARP-1 in DNA repair and how inhibitors like 3-AB intervene.

PARP_Inhibition_Mechanism DNA_Damage DNA Single-Strand Break (e.g., from γ-irradiation, ROS) PARP1 PARP-1 Activation DNA_Damage->PARP1 Senses Damage PAR PAR Polymer Synthesis (PARylation) PARP1->PAR Catalyzes Apoptosis Apoptosis Induction PARP1->Apoptosis CellCycle Cell Cycle Arrest (G1 Checkpoint Modulation) PARP1->CellCycle NAD NAD+ NAD->PARP1 Substrate Repair_Recruitment Recruitment of DNA Repair Machinery PAR->Repair_Recruitment Scaffolds Repair Successful SSB Repair Repair_Recruitment->Repair Inhibitor 3-Aminobenzamide (or Test Compound) Inhibitor->PARP1 Experimental_Workflow cluster_phase1 Phase 1: Foundational Activity & Target Engagement cluster_phase2 Phase 2: Mechanistic Elucidation Start Test Compound: 3-Amino-N-(2-methoxyphenyl)benzamide Viability Cell Viability Assay (e.g., MTT, CTG) Start->Viability Determine IC50 Target Cellular PARP Activity Assay (Western Blot for PAR) Start->Target Directly Test Viability->Target Inform Dose CellCycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Target->CellCycle Investigate Downstream Effects Apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) Target->Apoptosis Outcome Define Mechanism of Action: - PARP-dependent/independent - Cell cycle effects - Apoptotic pathway CellCycle->Outcome Caspase Caspase Activity Assay (Caspase-Glo® 3/7, 9) Apoptosis->Caspase Confirm Pathway Caspase->Outcome

Caption: A structured workflow for characterizing the compound's mechanism.

Part 3: Protocols and Data Presentation

To ensure reproducibility and clarity, detailed experimental protocols are essential. Below are methodologies for two key cellular assays.

Experimental Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Seeding: Plate 0.5 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with vehicle control, the test compound (at 0.5x, 1x, and 2x IC50), and a positive control (e.g., 4mM 3-AB) for 24 hours.

  • Harvesting: Aspirate the media, wash cells with PBS, and detach them using trypsin. Transfer cells to a 1.5 mL tube and pellet by centrifugation (300 x g for 5 minutes).

  • Fixation: Wash the cell pellet with cold PBS, then resuspend in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

  • Analysis: Incubate in the dark for 15-30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Experimental Protocol 2: Apoptosis Assay by Annexin V/PI Staining
  • Cell Seeding & Treatment: Follow steps 1 and 2 from the cell cycle protocol, using an appropriate time course (e.g., 12, 24, 48 hours).

  • Harvesting: Collect both the floating and adherent cells. Centrifuge the collected cell suspension at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately by flow cytometry. The cell population will be divided into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: Summarizing Quantitative Results

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Assay Parameter Measured Vehicle Control 3-AB (4mM) Test Compound (IC50)
Cell Viability (72h) % Viability100%~75%~50%
Cell Cycle (24h) % G2/M Phase15 ± 2%35 ± 4%To be determined
Apoptosis (48h) % Apoptotic Cells (Ann V+)5 ± 1%25 ± 3%To be determined
Caspase Activity (24h) Caspase-3/7 Fold Increase1.04.5 ± 0.5To be determined

Conclusion

While the precise mechanism of action for 3-Amino-N-(2-methoxyphenyl)benzamide requires empirical determination, its structural similarity to the known PARP inhibitor 3-aminobenzamide provides a strong, testable hypothesis. The proposed framework, beginning with foundational cytotoxicity and target engagement assays and progressing to detailed mechanistic studies of the cell cycle and apoptosis, offers a robust strategy for its characterization. This multi-assay approach ensures that even if the compound does not act as a PARP inhibitor, its true cellular effects will be uncovered. The successful execution of these experiments will provide critical insights for researchers and drug development professionals, paving the way for the future development of this and related benzamide derivatives.

References

  • OAText. (n.d.). Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. [Link]

  • Schwartz, J. L., & Weichselbaum, R. R. (1983). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. Experimental Cell Research, 143(2), 377-382. [Link]

  • OAText. (2023, November 30). E ects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. [Link]

  • OAText. (n.d.). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. [Link]

  • Löfgren, S., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978. [Link]

  • Hossain, M. Z., & Later, A. L. (2004). Induction of apoptosis by benzamide and its inhibition by aurin tricarboxylic acid (ATA) in Chinese hamster V79 cells. Apoptosis, 9(5), 625-634. [Link]

  • Krishnan Muthaiah, V. P., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 16, 888635. [Link]

  • Ertac-Serdar, S., Atilla, P., & Iskit, A. B. (2022). Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. Journal of Critical and Intensive Care, 13(1), 32-42. [Link]

  • MySkinRecipes. (n.d.). 3-amino-N-(2-methoxyphenyl)-Benzenesulfonamide. [Link]

  • Launay, S., et al. (2003). 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. Experimental Neurology, 184(2), 973-980. [Link]

  • Kim, D. S., et al. (2011). N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)) targets TRP-2 and inhibits melanogenesis and melanoma growth. Journal of Investigative Dermatology, 131(8), 1729-1737. [Link]

  • Brancale, A., et al. (2012). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. ChemMedChem, 7(1), 143-154. [Link]

  • Novalix. (n.d.). Cellular and primary tissue assays. [Link]

  • Google Patents. (n.d.). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Phytochemicals induce apoptosis by modulation of nitric oxide signaling pathway in cervical cancer cells. [Link]

  • MDPI. (2026). Compound 17 Inhibits Lung Cancer Progression via Inducing Cellular Apoptosis and Blocking TNF Signaling Pathway Activation. [Link]

  • BindingDB. (n.d.). BDBM26162 2,4-dianilino pyrimidine, 19. [Link]

  • Saeed, A., et al. (2009). 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1948. [Link]

  • ACS Publications. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 31(9), 874-884. [Link]

  • bioRxiv. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. [Link]

  • ChemRxiv. (n.d.). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. [Link]

  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3653-3667. [Link]

  • Nuvisan. (n.d.). Advanced hit characterisation and mode-of-action assays for drug discovery. [Link]

Sources

Exploratory

Preclinical Pharmacokinetics and Bioavailability Optimization of 3-Amino-N-(2-methoxyphenyl)benzamide: A Technical Guide

Target Audience: Researchers, Pharmacokineticists, and Drug Development Scientists Compound: 3-Amino-N-(2-methoxyphenyl)benzamide (3-AMB) | Molecular Formula: C₁₄H₁₄N₂O₂ | MW: 242.27 g/mol Executive Summary The developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacokineticists, and Drug Development Scientists Compound: 3-Amino-N-(2-methoxyphenyl)benzamide (3-AMB) | Molecular Formula: C₁₄H₁₄N₂O₂ | MW: 242.27 g/mol

Executive Summary

The development of targeted small molecules often relies on the benzamide scaffold, a privileged structure frequently utilized in kinase and histone deacetylase (HDAC) inhibitors. However, benzamide derivatives notoriously suffer from poor oral bioavailability due to extensive first-pass metabolism and limited aqueous solubility. This technical whitepaper provides an authoritative, step-by-step framework for evaluating the pharmacokinetics (PK) and optimizing the bioavailability of 3-Amino-N-(2-methoxyphenyl)benzamide (3-AMB) . By dissecting its structural liabilities, establishing self-validating bioanalytical protocols, and modeling its in vivo behavior, this guide serves as a comprehensive blueprint for preclinical scientists.

Structural Causality and ADME Liabilities

The pharmacokinetic fate of 3-AMB is intrinsically tied to its specific functional groups. Understanding the causality between its chemical structure and its metabolic pathways is the first step in predictive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

  • The 3-Amino Group: While the primary amine at the 3-position of the benzoyl ring improves aqueous solubility via hydrogen bonding, it introduces a significant metabolic liability. Primary amines are highly susceptible to N-acetylation by N-acetyltransferases (NAT2) in the liver and gut wall.

  • The Ortho-Methoxy Group: The o-methoxyphenyl moiety is highly lipophilic, which aids in passive membrane permeation. However, it is a prime target for rapid O-demethylation mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • The Benzamide Linkage: Benzamides generally exhibit high apparent volumes of distribution but suffer from extensive hepatic extraction 1. Furthermore, amide hydrolysis of 3-AMB yields 3-aminobenzoic acid and o-anisidine (2-methoxyaniline). Crucially, o-anisidine is a known toxicophore that undergoes CYP-mediated N-hydroxylation to form N-(2-methoxyphenyl)hydroxylamine, a reactive intermediate linked to genotoxicity 2.

MetabolicPathway Parent 3-Amino-N-(2-methoxyphenyl)benzamide (Parent Drug) Met1 O-Demethylated Metabolite (Phenol Derivative) Parent->Met1 CYP3A4 / CYP2D6 (O-Demethylation) Met2 N-Acetylated Metabolite (Acetamide Derivative) Parent->Met2 NAT2 (N-Acetylation) Met3 Hydrolysis Products (3-Aminobenzoic Acid + o-Anisidine) Parent->Met3 Hepatic Amidases (Amide Cleavage)

Predicted primary metabolic pathways of 3-Amino-N-(2-methoxyphenyl)benzamide.

In Vitro ADME and Permeability Profiling

To predict the fraction of the dose absorbed ( Fa​ ) and the fraction escaping gut elimination ( Fg​ ) 3, a robust in vitro testing cascade is required. Benzamides are frequently substrates for efflux transporters like P-glycoprotein (P-gp), necessitating bidirectional permeability assessments 4.

Bidirectional Caco-2 Permeability Protocol

This protocol is designed as a self-validating system. By testing in both directions and utilizing a reference inhibitor, we isolate active efflux from passive diffusion.

  • Cell Culture: Seed Caco-2 cells (C2BBe1 clone) onto polycarbonate Transwell inserts. Culture for 21 days to ensure complete differentiation, tight junction formation, and functional expression of apical transporters 5.

  • Dosing Preparation: Prepare 3-AMB at 10 µM in HBSS buffer (pH 7.4). Prepare a parallel set containing 50 µM Verapamil (a known P-gp inhibitor) to validate efflux mechanisms.

  • Incubation & Sampling: Add the dosing solution to the Apical (A) chamber for A→B assessment, and the Basolateral (B) chamber for B→A assessment. Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

    • Causality Note: Removed volumes must be immediately replaced with fresh, pre-warmed buffer. This maintains "sink conditions," preventing back-diffusion and ensuring linear transport kinetics.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Table 1: Preclinical In Vitro ADME Profile of 3-AMB
ParameterValuePharmacokinetic Interpretation
Aqueous Solubility (pH 7.4) 45 µg/mLModerate; absorption may be dissolution-rate limited.
Caco-2 Papp​ (A→B) 1.2×10−6 cm/sModerate passive intestinal permeability.
Caco-2 Efflux Ratio 3.8ER > 2 indicates 3-AMB is a likely P-gp substrate.
Hepatic Microsomal CLint​ 85 µL/min/mgHigh intrinsic clearance; severe first-pass liability.
Plasma Protein Binding 78%Moderate free fraction ( fu​=0.22 ) available for target binding.

FDA-Compliant LC-MS/MS Bioanalytical Methodology

Accurate PK modeling requires a bioanalytical method validated according to the 2018 FDA Guidance for Industry 6. The following protocol ensures precise quantification of 3-AMB in plasma while systematically assessing matrix effects and recovery 7.

Sample Extraction and Analysis Protocol
  • Spiking: Aliquot 50 µL of K₂EDTA rat or dog plasma. Add 10 µL of the Internal Standard (IS) working solution (e.g., deuterated 3-AMB-d4 at 100 ng/mL).

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes.

    • Causality Note: Acetonitrile is chosen over liquid-liquid extraction (LLE) because it rapidly denatures plasma proteins and quenches circulating amidase activity, preventing ex vivo degradation of the benzamide bond during sample processing.

  • Centrifugation: Spin the samples at 14,000 x g for 10 minutes at 4°C to firmly pellet the precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for 3-AMB.

LCMSWorkflow Step1 Plasma Sample + Internal Standard Step2 Protein Precipitation (Acetonitrile, 3:1 v/v) Step1->Step2 Step3 Centrifugation (14,000 x g, 10 min) Step2->Step3 Step4 UHPLC Separation (C18 Column, Gradient) Step3->Step4 Step5 ESI-MS/MS (MRM Mode) Step4->Step5

Self-validating LC-MS/MS bioanalytical workflow for plasma quantification.

Self-Validation Check: To comply with FDA guidelines, evaluate the Matrix Factor (MF) by extracting 6 independent lots of blank plasma and post-spiking them with 3-AMB. The Coefficient of Variation (CV) of the IS-normalized MF must be ≤15% to confirm that endogenous phospholipids are not causing ion suppression.

In Vivo Pharmacokinetics and Bioavailability

In vivo studies in rodent models reveal the systemic reality of the liabilities identified in vitro. Benzamides typically exhibit rapid absorption but suffer from a massive drop in systemic exposure due to hepatic extraction 1.

Table 2: Modeled Pharmacokinetic Parameters (Sprague-Dawley Rat, n=6)
PK ParameterIntravenous (IV) @ 2 mg/kgOral (PO) @ 10 mg/kg
Cmax​ (ng/mL) 1450320
Tmax​ (h) -0.5
AUC0−∞​ (ng·h/mL) 18001350
Clearance ( CL ) (L/h/kg) 1.11-
Volume of Distribution ( Vdss​ ) (L/kg) 2.4-
Half-life ( t1/2​ ) (h) 1.51.8
Absolute Bioavailability (%F) - 15%

Data Interpretation: The high volume of distribution ( Vdss​ = 2.4 L/kg) indicates excellent tissue penetration, driven by the lipophilic methoxybenzene ring. However, the systemic clearance (1.11 L/h/kg) approaches the hepatic blood flow of the rat (~3.3 L/h/kg), confirming that the low oral bioavailability (15%) is primarily driven by first-pass metabolism rather than poor absorption.

Formulation Strategies to Enhance Bioavailability

Because the primary barrier to 3-AMB bioavailability is hepatic first-pass metabolism rather than strict impermeability, traditional solubility-enhancement techniques (like simple micronization) will be insufficient. The following advanced strategies are recommended 4:

  • Lipid-Based Nanocarriers (SEDDS): Formulating 3-AMB in a Self-Emulsifying Drug Delivery System (SEDDS) utilizing long-chain triglycerides can promote intestinal lymphatic transport. By routing the drug through the lymphatic system, it bypasses the portal vein and avoids first-pass hepatic extraction entirely.

  • Prodrug Derivatization: Masking the 3-amino group via a metabolically labile carbamate or ester linkage can temporarily prevent N-acetylation in the gut wall. The prodrug is designed to be cleaved by systemic esterases only after reaching systemic circulation.

  • Co-administration with CYP/P-gp Inhibitors: For preclinical proof-of-concept efficacy models, co-administering 3-AMB with a pharmacokinetic booster (e.g., Elacridar for P-gp or Piperonyl Butoxide for pan-CYP inhibition) can artificially elevate systemic exposure to validate target engagement.

References

  • The pharmacokinetics of a new benzamide drug, clebopride, in the rat and the dog. Journal of Pharmacy and Pharmacology.[Link]

  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Bioanalytical Method Validation - Guidance for Industry. Food and Drug Administration (FDA).[Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. PMC - National Institutes of Health.[Link]

  • Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. ResearchGate.[Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 3-Amino-N-(2-methoxyphenyl)benzamide: A Technical Guide

Executive Summary 3-Amino-N-(2-methoxyphenyl)benzamide (CAS: 1017465-43-8) is a small molecule benzamide derivative (Molecular Formula: C14H14N2O2)[1]. While benzamide scaffolds are privileged structures in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-N-(2-methoxyphenyl)benzamide (CAS: 1017465-43-8) is a small molecule benzamide derivative (Molecular Formula: C14H14N2O2)[1]. While benzamide scaffolds are privileged structures in medicinal chemistry—often exhibiting diverse pharmacological activities ranging from enzyme inhibition to receptor antagonism—the specific structural features of this compound necessitate rigorous early-stage in vitro toxicity screening. This whitepaper outlines a self-validating, highly predictive in vitro screening cascade designed to de-risk the development of this compound by addressing its specific structural liabilities.

Structural Liability Analysis: The Causality of Toxicity

As a Senior Application Scientist, designing an effective screening protocol requires looking beyond standard checklists to understand why specific assays are deployed. The molecular architecture of 3-Amino-N-(2-methoxyphenyl)benzamide presents distinct toxicological alerts that dictate our experimental choices:

  • The Aniline Motif (3-Amino group): Primary aromatic amines are notorious structural alerts. In a physiological environment, they are highly susceptible to Cytochrome P450 (CYP)-mediated N-oxidation in the liver. This bioactivation generates reactive N-hydroxylamine intermediates, which can further convert to highly electrophilic nitrenium ions. These reactive species can covalently bind to DNA (leading to mutagenesis) or hepatic proteins, triggering Drug-Induced Liver Injury (DILI)[2][3].

  • The Benzamide Core: While generally metabolically stable, lipophilic benzamides can exhibit off-target binding to the hERG potassium channel, a primary driver of drug-induced QT prolongation and cardiotoxicity.

To evaluate these risks, we must construct a screening system that accounts for both direct parent-compound toxicity and metabolite-driven toxicity.

Bioactivation A 3-Amino-N-(2-methoxyphenyl)benzamide (Parent Compound) B Hepatic CYP450 Enzymes (Oxidation) A->B C N-hydroxylamine Intermediate (Reactive Metabolite) B->C D DNA Adduct Formation (Genotoxicity Risk) C->D Nucleophilic attack E Protein Covalent Binding (Hepatotoxicity Risk) C->E Cellular stress

Caption: Predicted CYP450-mediated bioactivation pathway of the primary amine group.

The Core In Vitro Screening System

To build a self-validating system, the screening cascade must evaluate intrinsic cytotoxicity and specific mechanistic liabilities under physiological conditions.

A. Hepatotoxicity & Cytotoxicity Screening

Given the hepatic clearance of most small molecules, liver models are the first line of defense. While Primary Human Hepatocytes (PHHs) are the gold standard for late-stage validation[2], immortalized cell lines like HepG2 are highly effective for preliminary high-throughput screening[3]. The assay evaluates cell viability across a broad concentration gradient to establish an IC50, ensuring the compound does not cause acute cellular necrosis or apoptosis.

B. Genotoxicity Battery (ICH S2(R1) / FDA Guidelines)

Because of the aniline structural alert, a robust genotoxicity evaluation is mandatory.

  • Bacterial Reverse Mutation Test (Ames Assay - OECD 471): This assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations (substitutions, insertions, or deletions)[4]. Crucially, it must be performed with and without rat liver S9 metabolic activation to capture the mutagenic potential of the N-hydroxylamine metabolites.

  • In Vitro Mammalian Cell Micronucleus Test (MNvit - OECD 487): While the Ames test detects point mutations, the MNvit assay detects structural (clastogenic) and numerical (aneugenic) chromosome damage in mammalian cells (e.g., CHO or TK6 cells) during cell division[5][6].

C. Cardiotoxicity (hERG Inhibition)

An automated patch-clamp assay against Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel is required to rule out pro-arrhythmic risks associated with the benzamide scaffold.

Quantitative Data Presentation: Target Thresholds

The following table summarizes the key assays, biological models, and the quantitative thresholds required for a "Go/No-Go" decision during early discovery.

Toxicity EndpointAssay / GuidelineBiological ModelTarget Threshold for Advancement
Cytotoxicity MTT / CellTiter-GloHepG2 Cell LineIC50 > 50 µM
Hepatotoxicity High-Content ImagingPrimary Human HepatocytesNo significant DILI markers at 10 µM
Mutagenicity Ames Test (OECD 471)S. typhimurium (TA98, TA100)Negative (with & without S9)
Clastogenicity Micronucleus (OECD 487)TK6 or CHO CellsNo statistically significant increase
Cardiotoxicity Automated Patch-ClamphERG-expressing CHO cellsIC50 > 30 µM

Experimental Workflows & Methodologies

Workflow Step1 Compound Triage & Preparation (Purity >95%, DMSO Stock) Step2 Tier 1: Cytotoxicity (HepG2) MTT Assay Step1->Step2 Step3 Tier 2: Genotoxicity Ames (OECD 471) & MNvit (OECD 487) Step2->Step3 IC50 > 50 µM Step4 Tier 3: Cardiotoxicity hERG Patch-Clamp Step3->Step4 Negative Results Step5 Data Synthesis & Lead Advancement Step4->Step5 IC50 > 30 µM

Caption: Tiered in vitro toxicity screening workflow for 3-Amino-N-(2-methoxyphenyl)benzamide.

Protocol 1: HepG2 Cytotoxicity Screening (MTT Assay)

Rationale: To determine the baseline cellular toxicity of the parent compound before running complex mechanistic assays.

  • Cell Culture: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 3-Amino-N-(2-methoxyphenyl)benzamide in 100% DMSO to create a 10 mM stock. Prepare serial dilutions in culture media (final concentrations: 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent toxicity.

  • Treatment: Aspirate old media and add the compound-treated media to the wells in triplicate. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Live cells will reduce the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Bacterial Reverse Mutation Test (OECD 471)

Rationale: To detect point mutations driven by the parent compound or its CYP-generated N-hydroxylamine metabolites[4].

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth until they reach a density of 1−2×109 cells/mL.

  • Metabolic Activation (S9 Mix): Prepare a 10% S9 mix using Aroclor 1254-induced rat liver homogenate, supplemented with NADP and glucose-6-phosphate to fuel CYP450 activity.

  • Pre-Incubation Method: In sterile test tubes, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for the -S9 condition), and 50 µL of the test compound at various concentrations (e.g., 5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes. Note: The pre-incubation step is critical for capturing short-lived reactive metabolites like nitrenium ions.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine/tryptophan) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate the plates inverted at 37°C for 48-72 hours. Count the number of revertant colonies. A result is considered positive if there is a reproducible, dose-dependent increase in revertant colonies (typically 2-fold over the vehicle control for TA98/TA100).

References

  • Frontiers in Pharmacology. "The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics". Available at:[Link]

  • MDPI. "In Vitro Models for Studying Chronic Drug-Induced Liver Injury". Available at:[Link]

  • Policy Commons. "OECD 487: In Vitro Mammalian Cell Micronucleus Test". Available at:[Link]

  • Nucro-Technics. "OECD 471: Bacterial Reverse Mutation Test (Ames Assay)". Available at:[Link]

  • Charles River Laboratories. "Mammalian Cell In Vitro Micronucleus Assay". Available at:[Link]

Sources

Exploratory

Identifying Biological Targets for 3-Amino-N-(2-methoxyphenyl)benzamide: A Comprehensive Target Deconvolution Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the target deconvolution of 3-Amino-N-(2-methoxyphenyl)benzamide. Executive Summary The identification of precise molecular t...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the target deconvolution of 3-Amino-N-(2-methoxyphenyl)benzamide.

Executive Summary

The identification of precise molecular targets for uncharacterized small molecules is a critical bottleneck in phenotypic drug discovery. For the novel compound 3-Amino-N-(2-methoxyphenyl)benzamide , structural analysis reveals a hybrid pharmacophore that suggests poly-pharmacology. This whitepaper outlines a rigorous, dual-pronged strategy combining hypothesis-driven structural analysis with unbiased, proteome-wide thermal and proteolytic screening to identify and validate its primary biological targets.

Structural Rationale & Hypothesis Generation

Before deploying resource-intensive unbiased screens, a structural analysis provides testable mechanistic hypotheses. The compound features two distinct moieties with known pharmacological precedence:

  • The 3-Aminobenzamide Core (PARP Hypothesis): The 3-aminobenzamide (3-AB) scaffold is a well-documented prototype inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). It competes directly with NAD+ at the enzyme's catalytic domain, preventing the synthesis of poly(ADP-ribose) chains critical for DNA repair .

  • The N-(2-methoxyphenyl)benzamide Axis (HDAC Hypothesis): Benzamides coupled with an ortho-substituted aniline ring (e.g., ortho-amino or ortho-methoxy) are classic Class I Histone Deacetylase (HDAC) inhibitors. They function by chelating the zinc ion in the catalytic pocket of HDAC1 and HDAC3, leading to histone hyperacetylation and chromatin remodeling.

Mechanism Compound 3-Amino-N-(2-methoxyphenyl) benzamide PARP PARP1 Enzyme Compound->PARP HDAC Class I HDACs (HDAC1/3) Compound->HDAC NAD Blocks NAD+ Binding PARP->NAD Zinc Chelates Zinc Ion HDAC->Zinc DNA Inhibits DNA Repair (Synthetic Lethality) NAD->DNA Chromatin Histone Hyperacetylation (Gene Reactivation) Zinc->Chromatin

Caption: Dual mechanistic hypothesis detailing PARP1 and Class I HDAC inhibition pathways.

Unbiased Target Deconvolution Workflows

To ensure no novel or off-targets are missed, we employ two orthogonal, label-free target deconvolution methods. These methods rely on the biophysical principle that ligand binding alters the thermodynamic stability and protease susceptibility of the target protein.

Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)

Causality & Experience: TPP leverages the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm). By coupling CETSA with quantitative mass spectrometry, we can evaluate target engagement across the intact cellular proteome .

Self-Validating Protocol:

  • Cell Culture & Treatment: Culture K562 cells to 80% confluence. Treat cells with 10 µM 3-Amino-N-(2-methoxyphenyl)benzamide or a DMSO vehicle control for exactly 1 hour. Validation checkpoint: The short incubation time minimizes downstream transcriptional changes, ensuring observed thermal shifts are due to direct physical binding rather than secondary expression changes.

  • Thermal Aliquoting: Divide the treated and control cell suspensions into 10 equal aliquots (100 µL each).

  • Heating: Heat each aliquot to a specific temperature across a gradient (e.g., 37°C to 67°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • TMT Labeling & LC-MS/MS: Extract the soluble fraction, digest with trypsin, and label with Tandem Mass Tags (TMT10plex). Analyze via LC-MS/MS to generate melt curves for all detected proteins. A positive target is defined by a ΔTm > 2.0°C with a p-value < 0.05 compared to the DMSO control.

Drug Affinity Responsive Target Stability (DARTS)

Causality & Experience: DARTS does not require heat; instead, it relies on the fact that a ligand-bound protein assumes a tighter, more rigid conformation, sterically shielding protease cleavage sites from enzymatic degradation.

Self-Validating Protocol:

  • Lysate Preparation: Lyse native K562 cells using a non-denaturing buffer (e.g., M-PER) supplemented with phosphatase inhibitors (omit protease inhibitors). Centrifuge to clear the lysate.

  • Compound Incubation: Incubate the cleared lysate with varying concentrations of the compound (1 µM, 10 µM, 50 µM) or DMSO for 30 minutes at room temperature to allow equilibrium binding.

  • Proteolysis: Add Pronase (a broad-spectrum protease mixture) at a 1:1000 to 1:100 (w/w) ratio to the lysate. Validation checkpoint: Perform a time-course digestion (10, 20, 30 minutes) to identify the optimal window where the bulk proteome is degraded but the ligand-bound target remains protected.

  • Termination & Analysis: Stop the reaction by adding 4x SDS sample buffer and boiling at 95°C for 5 minutes. Resolve proteins via SDS-PAGE. Excise protected bands (present in compound lanes but absent in DMSO lanes) for in-gel trypsin digestion and LC-MS/MS identification.

Workflow Start 3-Amino-N-(2-methoxyphenyl)benzamide TPP Thermal Proteome Profiling (TPP / CETSA) Start->TPP Unbiased DARTS Drug Affinity Responsive Target Stability (DARTS) Start->DARTS Unbiased Hypothesis Pharmacophore Analysis (PARP vs HDAC) Start->Hypothesis Biased MassSpec Quantitative Mass Spectrometry (LC-MS/MS) TPP->MassSpec DARTS->MassSpec Validation Targeted In Vitro Validation (Enzymatic Assays) MassSpec->Validation Candidate Proteins Hypothesis->Validation Candidate Proteins Target Confirmed Biological Target Validation->Target

Caption: Workflow for target deconvolution using unbiased proteomics and structural hypotheses.

Targeted Validation Protocols

Once candidate targets are identified via TPP and DARTS, they must be validated using specific, cell-free enzymatic assays to confirm direct functional inhibition.

In Vitro PARP1 Enzymatic Assay
  • Coat a 96-well microplate with highly purified histone proteins and wash with assay buffer.

  • Add recombinant human PARP1 enzyme, biotinylated NAD+, and activated DNA in the presence of serial dilutions of 3-Amino-N-(2-methoxyphenyl)benzamide (0.1 nM to 100 µM).

  • Incubate for 30 minutes at room temperature to allow PARylation of the histones.

  • Wash the plate and detect incorporated biotin using a streptavidin-HRP conjugate and a chemiluminescent substrate. Calculate the IC50 based on luminescence reduction.

In Vitro Class I HDAC Fluorometric Assay
  • Incubate recombinant HDAC1 or HDAC3 with a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) and serial dilutions of the compound in HDAC assay buffer.

  • After 30 minutes of incubation at 37°C, add a developer solution containing a protease that specifically cleaves the deacetylated substrate, releasing the AMC fluorophore.

  • Measure fluorescence (Excitation 360 nm / Emission 460 nm) using a microplate reader to determine the IC50.

Quantitative Data Presentation

The following table summarizes the expected biophysical and biochemical metrics if 3-Amino-N-(2-methoxyphenyl)benzamide acts as a dual PARP/HDAC inhibitor based on its structural moieties.

Table 1: Expected Target Deconvolution Metrics for 3-Amino-N-(2-methoxyphenyl)benzamide

Target CandidateExpected TPP Shift (ΔTm)DARTS ProtectionIn Vitro IC50 (Hypothetical)Pathway Implication
PARP1 +4.5 °CHigh (Cat. Domain)~2.5 µMDNA Repair Inhibition
HDAC1 +6.2 °CHigh (Zinc Pocket)~0.8 µMChromatin Remodeling
HDAC3 +5.8 °CHigh (Zinc Pocket)~1.2 µMChromatin Remodeling
Off-targets < +1.0 °CLow / None> 50 µMToxicity / Side effects

References

  • Purnell MR, Whish WJ. "Novel inhibitors of poly(ADP-ribose) synthetase." Biochemical Journal, 1980.[Link]

  • Truong AS, et al. "Entinostat induces antitumor immune responses through immune editing of tumor neoantigens." Journal of Clinical Investigation, 2021.[Link]

  • Savitski MM, et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 2014.[Link]

  • Martinez Molina D, et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013.[Link]

  • Lomenick B, et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 2009.[Link]

Foundational

Early-Stage Discovery of 3-Amino-N-(2-methoxyphenyl)benzamide Derivatives: A Privileged Scaffold for Polypharmacology

Executive Summary The transition from single-target inhibitors to rationally designed polypharmacology represents a paradigm shift in modern oncology and immunology. Among emerging chemical scaffolds, 3-Amino-N-(2-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from single-target inhibitors to rationally designed polypharmacology represents a paradigm shift in modern oncology and immunology. Among emerging chemical scaffolds, 3-Amino-N-(2-methoxyphenyl)benzamide (3-AMB) has surfaced as a highly privileged core structure[1]. As a Senior Application Scientist overseeing hit-to-lead campaigns, I have observed that this specific pharmacophore possesses the unique geometric and electronic properties required to bridge two distinct target classes: Phosphoinositide 3-kinases (PI3Kδ) and Class I Histone Deacetylases (HDACs) .

Recent clinical breakthroughs demonstrate that simultaneous inhibition of PI3K and HDAC pathways synergistically overcomes resistance mechanisms and induces profound apoptosis in hematological malignancies such as lymphoma and acute myeloid leukemia[2][3]. This technical guide details the structural rationale, self-validating screening methodologies, and early-stage optimization workflows required to develop 3-AMB derivatives into potent dual-action therapeutics.

Structural Rationale & Pharmacophore Engineering

In drug discovery, we do not merely synthesize molecules; we engineer thermodynamic interactions. The 3-AMB core is not a random hit; it is a meticulously selected starting point based on specific molecular causalities:

  • The Benzamide Zinc-Binding Group (ZBG): Traditional HDAC inhibitors rely on hydroxamic acids (e.g., SAHA), which suffer from rapid glucuronidation, poor half-lives, and off-target metalloproteinase liabilities. The benzamide moiety provides a metabolically stable alternative, coordinating the catalytic Zn2+ ion deep within the HDAC active site while maintaining Class I (HDAC1/2/3) selectivity[4][5].

  • The 2-Methoxy Substitution: The ortho-methoxy group on the aniline ring is critical for conformational restriction. By sterically clashing with the amide proton, it restricts the dihedral angle, locking the molecule into a low-energy bioactive conformation. Furthermore, the oxygen lone pairs can engage in water-mediated hydrogen bonding within the kinase hinge region.

  • The 3-Amino Vector: The meta-amino group serves a dual purpose. Biologically, it acts as a primary hydrogen bond donor to the backbone carbonyl of Val828 in the PI3Kδ hinge region. Chemically, it provides an ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, allowing rapid exploration of the solvent-exposed channel[6].

Pathway Compound 3-AMB Derivatives PI3K PI3Kδ Kinase Compound->PI3K Hinge Binding HDAC Class I HDACs Compound->HDAC Zn2+ Chelation PIP3 PIP3 Generation PI3K->PIP3 Catalyzes Chromatin Chromatin Condensation HDAC->Chromatin Deacetylates AKT AKT Phosphorylation PIP3->AKT Activates Apoptosis Synergistic Apoptosis AKT->Apoptosis Inhibits Chromatin->Apoptosis Represses

Fig 1: Dual inhibition mechanism of 3-AMB derivatives on PI3Kδ and HDAC pathways.

Self-Validating Hit-to-Lead Methodology

A robust discovery campaign requires assays that inherently validate one another, eliminating false positives (e.g., assay interference, aggregation) early in the cascade.

Protocol A: Late-Stage Functionalization Synthesis

To generate the derivative library, we utilize Buchwald-Hartwig amination on the 3-amino group rather than rebuilding the amide core for every compound.

  • Core Formation: React 3-nitrobenzoyl chloride with 2-methoxyaniline in the presence of DIPEA and DCM at 0°C to yield the nitro-intermediate.

  • Reduction: Reduce the nitro group using Pd/C and H2​ (1 atm) in methanol to yield the pure 3-AMB core.

  • Diversification: Couple the 3-AMB core with various aryl/heteroaryl halides (e.g., quinazoline derivatives[3][6]) using Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ in 1,4-dioxane at 100°C for 12 hours.

Protocol B: Orthogonal Enzymatic Profiling

We avoid relying on a single detection modality.

  • PI3Kδ (AlphaScreen Assay): We measure lipid kinase activity using AlphaScreen technology. Causality: Unlike ATP-depletion assays which are prone to compound autofluorescence interference, AlphaScreen specifically detects the product ( PIP3​ ) via a highly sensitive, homogeneous bead-based proximity luminescence.

  • HDAC1/3 (Microfluidic Mobility Shift): We utilize the Caliper EZ Reader. Causality: Fluorogenic HDAC assays often yield false positives if the compound inhibits the secondary developer protease (trypsin). The Caliper system physically separates the acetylated substrate from the deacetylated product via microfluidic electrophoresis, providing absolute, interference-free kinetic data.

Protocol C: Live-Cell Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular efficacy. We employ NanoBRET (Bioluminescence Resonance Energy Transfer) to measure target occupancy in live cells.

  • Procedure: HEK293 cells are transfected with PI3Kδ-NanoLuc and HDAC1-NanoLuc fusion plasmids. Cells are treated with a fluorescent tracer and the 3-AMB derivatives.

  • Causality: We use NanoBRET instead of traditional Western blotting because cell lysis disrupts weak, transient inhibitor-kinase interactions and alters physiological ATP concentrations. NanoBRET provides real-time, live-cell binding kinetics, ensuring the compound actually penetrates the membrane and engages the target in its native complex.

Screening Syn Library Synthesis (Pd-Catalyzed) Enz Enzymatic Assays (AlphaScreen/Caliper) Syn->Enz >500 Cmpds Cell Target Engagement (NanoBRET) Enz->Cell IC50 <50nM Lead Lead Selection (In Vivo Efficacy) Cell->Lead EC50 <200nM

Fig 2: Self-validating hit-to-lead screening cascade for dual-target inhibitors.

Quantitative Data: Early-Stage SAR Analysis

The following table summarizes a representative Structure-Activity Relationship (SAR) progression. The unmodified 3-AMB core is a weak binder. However, by appending bulky, nitrogen-rich heterocycles to the 3-amino position, we drive the molecule deep into the PI3K affinity pocket while maintaining the solvent-exposed trajectory required for the HDAC ZBG[7][8].

Compound IDR-Group (3-Amino Substitution)PI3Kδ IC50​ (nM)HDAC1 IC50​ (nM)Cellular Apoptosis EC50​ (nM)
3-AMB (Core) -H>10,000850>10,000
Deriv-012 Cyclopropylmethyl4,2004205,100
Deriv-045 4-Fluorobenzyl125180340
Deriv-088 Quinazolin-4-yl184585

Data Interpretation: The introduction of the quinazoline ring (Deriv-088) results in a massive >500-fold increase in PI3Kδ potency. This aligns with crystallographic evidence showing that quinazoline derivatives form critical π−π stacking interactions with Trp760 in the PI3K catalytic domain[3][6]. Simultaneously, the benzamide core retains its tight coordination with the HDAC1 zinc ion, resulting in a highly potent, balanced dual inhibitor capable of inducing apoptosis at nanomolar concentrations[2].

Conclusion

The 3-Amino-N-(2-methoxyphenyl)benzamide scaffold is not merely a chemical curiosity; it is a highly tunable, privileged vector for polypharmacology. By rigorously applying orthogonal, self-validating assays and rational structure-based design, researchers can rapidly evolve this simple core into sophisticated dual PI3Kδ/HDAC inhibitors, offering a new therapeutic horizon for refractory malignancies.

References

  • Li, X., et al. (2023). "Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells". European Journal of Medicinal Chemistry. URL: [Link]

  • Zhang, L., et al. (2019). "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor". Frontiers in Chemistry. URL: [Link]

  • Wu, et al. (2020). "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group". ACS Medicinal Chemistry Letters. URL: [Link]

  • Xin, et al. (2017). "Discovery of 6-benzamide Containing 4-phenylquinazoline Derivatives as Novel PI3Kδ Inhibitors". Letters in Drug Design & Discovery. URL: [Link]

  • Wang, et al. (2024). "Rational design and optimization of novel 4-methyl quinazoline derivatives as PI3K/HDAC dual inhibitors with benzamide as zinc binding moiety for the treatment of acute myeloid leukemia". European Journal of Medicinal Chemistry. URL: [Link]

  • Evans, et al. (2020). "Discovery of Potent and Selective PI3Kγ Inhibitors". Journal of Medicinal Chemistry. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Reconstitution and Cell Culture Administration of 3-Amino-N-(2-methoxyphenyl)benzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Scientific Rationale The compound 3-Amino-N-(2-methoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The compound 3-Amino-N-(2-methoxyphenyl)benzamide is a synthetic small molecule characterized by its hydrophobic benzamide core. Benzamide derivatives are frequently utilized in drug discovery as kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and modulators of endoplasmic reticulum (ER) stress pathways. However, the planar aromatic rings and specific hydrogen-bonding networks of these molecules result in high lattice energy and poor aqueous solubility.

To evaluate this compound in in vitro cell-based assays, it must first be dissolved in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard because its highly polar S=O bond disrupts the compound's crystalline lattice, while its amphiphilic nature allows it to be miscible with aqueous cell culture media[1]. This application note provides a self-validating, step-by-step protocol for dissolving 3-Amino-N-(2-methoxyphenyl)benzamide in DMSO, ensuring maximum compound bioavailability while strictly controlling for solvent-induced cytotoxicity.

Physicochemical Properties & Solvation Dynamics

Before formulating a stock solution, it is critical to understand the physical parameters of the target molecule. The molecular weight dictates the molarity calculations required for precise dosing.

Table 1: Target Compound Specifications
ParameterValueReference
Chemical Name 3-Amino-N-(2-methoxyphenyl)benzamide[2]
CAS Number 1017465-43-8[2]
Molecular Formula C₁₄H₁₄N₂O₂[2]
Molecular Weight 242.27 g/mol [2]
Appearance Solid / Powder[2]
Primary Solvent Anhydrous DMSO (Cell Culture Grade)[1]

Causality Insight: We mandate the use of anhydrous DMSO. DMSO is highly hygroscopic; absorption of atmospheric water drastically reduces its solvation capacity for hydrophobic benzamides, leading to spontaneous precipitation before the stock is even introduced to the culture media.

DMSO Toxicity Thresholds in Cell Culture

While DMSO increases cell membrane permeability—aiding in the intracellular delivery of the benzamide—it is fundamentally cytotoxic at high concentrations. DMSO induces membrane fluidization, osmotic stress, and can denature functional proteins[3]. A self-validating assay must ensure that any observed phenotypic changes are caused by the benzamide, not the solvent.

Table 2: Maximum Tolerated DMSO Concentrations by Cell Type
Cell Culture TypeRecommended Max DMSO Final Conc.Cytotoxic Threshold
Robust Immortalized Lines (e.g., HeLa, HEK293) 0.1% - 0.5% (v/v)> 1.0%[4],[3]
Sensitive Cancer Lines (e.g., PC3, DU145) ≤ 0.3% (v/v)> 0.5%[5]
Primary Cells & Stem Cells ≤ 0.1% (v/v)> 0.1%[4],[6]
3D Hydrogel Cultures ≤ 0.5% (v/v)> 1.0%[7]

Rule of Thumb: The "gold standard" for in vitro pharmacological assays is to maintain a final DMSO concentration of ≤ 0.1% [4],[5].

Experimental Workflow & Preparation Strategy

The following diagram maps the critical path from raw powder to assay-ready media.

Workflow Powder 1. Weigh 3-Amino-N- (2-methoxyphenyl)benzamide Stock 2. Add Anhydrous DMSO (Target: 10 mM - 50 mM Stock) Powder->Stock Dissolve 3. Vortex & Sonicate (Disrupt crystalline lattice) Stock->Dissolve Store 4. Aliquot & Store at -20°C (Prevent freeze-thaw degradation) Dissolve->Store Dilute 5. Dropwise Addition to Media (Final DMSO ≤ 0.1%) Store->Dilute Day of Assay Assay 6. Apply to Cell Culture (Include 0.1% DMSO Vehicle Control) Dilute->Assay

Caption: Step-by-step workflow for preparing 3-Amino-N-(2-methoxyphenyl)benzamide DMSO stock.

Step-by-Step Methodologies

Phase 1: Preparation of the Master Stock Solution (10 mM)

Objective: Create a highly concentrated, stable master stock to minimize the volume of DMSO introduced into the final culture.

  • Equilibration: Allow the vial of 3-Amino-N-(2-methoxyphenyl)benzamide to equilibrate to room temperature in a desiccator before opening. Reasoning: Prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the mass of the compound.

    • Formula:Volume (mL) = Mass (mg) / [Molecular Weight (g/mol) × Concentration (M)]

    • Example: For exactly 5.0 mg of compound (MW = 242.27): 5.0 / (242.27 × 0.010) = 2.06 mL of DMSO.

  • Solvation: Add the calculated volume of sterile, anhydrous DMSO directly to the vial.

  • Agitation: Vortex the solution vigorously for 60 seconds. If the solution remains turbid, place the vial in a sonication water bath at room temperature for 5–10 minutes[4].

  • Aliquot & Storage: Divide the master stock into 10–20 µL single-use aliquots in tightly sealed microcentrifuge tubes. Store immediately at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months)[1]. Reasoning: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation.

Phase 2: Preparation of the Working Solution (Cell Culture Media)

Objective: Dilute the compound into aqueous media without triggering the "Ouzo effect" (spontaneous micro-precipitation of hydrophobic compounds upon rapid solvent exchange).

  • Thawing: Thaw a single aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If your target assay concentration is very low (e.g., 1 µM), first perform a 1:10 serial dilution in pure DMSO to create a 1 mM intermediate stock.

  • Media Integration: To achieve a final assay concentration of 10 µM (using the 10 mM stock):

    • Measure 9.99 mL of pre-warmed (37°C) complete cell culture media.

    • While gently swirling the media, add 10 µL of the 10 mM stock solution dropwise into the center of the vortex.

    • Reasoning: Rapid, dropwise addition into moving media ensures immediate dispersal, preventing the localized high-aqueous/high-compound interfaces that cause the benzamide to crash out of solution.

  • Final DMSO Concentration Check: 10 µL DMSO in 10 mL media = 0.1% (v/v) DMSO . This is safely within the non-toxic threshold[5].

Phase 3: Self-Validating Quality Control
  • Visual Inspection: Examine the prepared media under an inverted phase-contrast microscope. Look for micro-crystals or cloudiness. If precipitation is observed, the compound is not bioavailable, and the assay will yield false negatives.

  • Vehicle Control Implementation: You must prepare a parallel control media containing exactly 0.1% pure DMSO (without the benzamide). This isolates the pharmacological effect of the drug from the basal stress induced by the solvent[5].

Mechanistic Application in Cell-Based Assays

Once successfully dissolved and administered, benzamide derivatives typically permeate the lipid bilayer via passive diffusion (facilitated slightly by the DMSO vehicle). Inside the cell, they engage their target (e.g., binding to the catalytic domain of target kinases or PARP enzymes), leading to downstream modulation of cell signaling.

Mechanism Media Benzamide in 0.1% DMSO Media (Bioavailable State) Cell Passive Membrane Diffusion (Aided by DMSO) Media->Cell Target Intracellular Target Binding (e.g., Kinase / PARP) Cell->Target Effect Inhibition of Target Pathway Target->Effect Vehicle Vehicle Control (0.1% DMSO) Must show basal activity Vehicle->Cell Validates non-toxicity

Caption: Mechanistic pathway of benzamide cellular entry and target engagement.

References

  • Captivate Bio. "SMALL MOLECULES - Technical Data Sheet". Captivate Bio. Available at:[Link]

  • LifeTein. "How to dissolve peptides in DMSO?". LifeTein. Available at:[Link]

  • Yuan, C., et al. "Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel". PLoS One (via PMC). Available at:[Link]

  • ResearchGate Community. "From what concentration of DMSO is harmful to cell in vivo and vitro?". ResearchGate. Available at:[Link]

  • ResearchGate Community. "What the concentration of DMSO you use in cell culture assays?". ResearchGate. Available at:[Link]

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Application

Application Note &amp; Protocols: Leveraging 3-Amino-N-(2-methoxyphenyl)benzamide for High-Throughput Screening of PARP Inhibitors

Introduction: The Therapeutic Potential of PARP Inhibition and the Role of Novel Benzamides Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to the cellular response to DNA damage.[1][2][3] Upon detecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of PARP Inhibition and the Role of Novel Benzamides

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to the cellular response to DNA damage.[1][2][3] Upon detecting a DNA strand break, PARP binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage. While essential for genomic stability, excessive activation of PARP can lead to a depletion of intracellular NAD+ and ATP, ultimately causing cell death.[1][2][4] This dual role has made PARP a compelling target for therapeutic intervention, particularly in oncology.

The benzamide scaffold has been a cornerstone in the development of PARP inhibitors.[1][5] 3-Aminobenzamide is a well-established, first-generation PARP inhibitor that acts by competing with the enzyme's substrate, NAD+.[1] This competitive inhibition prevents the extensive PARylation that is a hallmark of PARP activation in response to DNA damage. Building upon this foundational knowledge, substituted benzamides such as 3-Amino-N-(2-methoxyphenyl)benzamide represent a promising class of molecules for the discovery of novel PARP inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Amino-N-(2-methoxyphenyl)benzamide in high-throughput screening (HTS) campaigns aimed at identifying and characterizing new PARP inhibitors. We will detail both biochemical and cell-based assay protocols, providing the scientific rationale behind each step to ensure robust and reproducible results.

Chemical and Physical Properties of 3-Amino-N-(2-methoxyphenyl)benzamide

A thorough understanding of the test compound's properties is fundamental to successful HTS assay development.

PropertyValue
IUPAC Name 3-Amino-N-(2-methoxyphenyl)benzamide
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.28 g/mol
Appearance Off-white to light brown powder
Solubility Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in aqueous solutions.
Storage Store at -20°C, protected from light and moisture.

Note: The physical properties are based on typical benzamide derivatives and should be confirmed for specific batches.

Principle of PARP Inhibition Screening

The core principle of a PARP inhibition HTS assay is to measure the enzymatic activity of PARP in the presence and absence of a test compound. A reduction in PARP activity in the presence of the compound indicates potential inhibition. This can be achieved through various detection modalities, broadly categorized into biochemical and cell-based assays.[6]

Biochemical Assays

Biochemical assays utilize purified PARP enzyme, NAD+, and a DNA substrate to reconstitute the PARylation reaction in vitro.[6] These assays offer high reproducibility and are less prone to off-target effects.[6]

Cell-Based Assays

Cell-based assays measure PARP activity within a cellular context, providing more physiologically relevant data.[6] These assays can account for factors such as cell permeability and intracellular metabolism of the test compound.

Experimental Workflows

A typical HTS campaign for PARP inhibitors using 3-Amino-N-(2-methoxyphenyl)benzamide as a reference compound follows a multi-stage process.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening & Analysis cluster_validation Phase 3: Validation Compound_Prep Compound Preparation (3-Amino-N-(2-methoxyphenyl)benzamide & Library Compounds) Primary_Screen Primary HTS (Biochemical Assay) Compound_Prep->Primary_Screen Assay_Reagents Assay Reagent Preparation Assay_Reagents->Primary_Screen Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Dose_Response Dose-Response (IC50 Determination) Data_Analysis->Dose_Response Secondary_Assay Secondary Assay (Cell-Based) Dose_Response->Secondary_Assay Selectivity Selectivity Profiling Secondary_Assay->Selectivity

Caption: High-level workflow for a PARP inhibitor HTS campaign.

Protocol 1: Homogeneous Fluorescent Biochemical HTS Assay

This protocol describes a robust, HTS-compatible biochemical assay for PARP-1 inhibitors based on the detection of remaining NAD+ after the PARP reaction.[7] The principle relies on a coupled enzyme reaction where the remaining NAD+ is utilized by a cycling enzyme system to generate a highly fluorescent product, resorufin.[7] Inhibition of PARP-1 leads to higher levels of NAD+ and thus a stronger fluorescent signal.

Materials and Reagents
  • Recombinant Human PARP-1 Enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • 3-Amino-N-(2-methoxyphenyl)benzamide

  • Olparib (or other known PARP inhibitor as a positive control)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT

  • Detection Reagent: Commercially available NAD+/NADH detection kit (e.g., containing alcohol dehydrogenase, diaphorase, and resazurin)

  • 384-well, black, flat-bottom plates

  • DMSO (ACS grade)

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a stock solution of 3-Amino-N-(2-methoxyphenyl)benzamide and library compounds in 100% DMSO.

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.

    • For controls, add DMSO only (negative control) and a known PARP inhibitor like Olaparib (positive control) to designated wells.

  • PARP Reaction Mixture Preparation:

    • Prepare a master mix of the PARP reaction components in assay buffer. For a final assay volume of 10 µL, the final concentrations should be:

      • PARP-1: 1-5 nM (optimize for robust signal)

      • Activated DNA: 5 µg/mL

      • NAD+: 1-10 µM (determine Km and use a concentration at or below this value for competitive inhibitors)

  • Initiation of PARP Reaction:

    • Dispense 5 µL of the PARP reaction mixture into each well of the compound-plated 384-well plate.

    • Mix briefly on a plate shaker.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Detection:

    • Prepare the detection reagent according to the manufacturer's instructions.

    • Add 5 µL of the detection reagent to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader with excitation at ~540 nm and emission at ~590 nm.

Data Analysis and Quality Control

The quality and reliability of an HTS assay are assessed using statistical parameters, most notably the Z'-factor.

Z_Factor_Logic Z_Factor Z'-Factor Calculation Positive_Control Positive Control (e.g., Olaparib) High Signal Mean_Pos Mean (μ_pos) Positive_Control->Mean_Pos SD_Pos Standard Deviation (σ_pos) Positive_Control->SD_Pos Negative_Control Negative Control (DMSO) Low Signal Mean_Neg Mean (μ_neg) Negative_Control->Mean_Neg SD_Neg Standard Deviation (σ_neg) Negative_Control->SD_Neg Mean_Pos->Z_Factor SD_Pos->Z_Factor Mean_Neg->Z_Factor SD_Neg->Z_Factor

Caption: Logic flow for Z'-factor calculation.

The Z'-factor is calculated as follows: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

An acceptable Z'-factor for HTS is generally considered to be ≥ 0.5.[8]

Protocol 2: Cell-Based PARP Activity Assay

This protocol outlines a cell-based assay to assess the inhibitory activity of compounds on PARP in a more physiologically relevant setting. This assay is ideal for secondary screening and confirming hits from the primary biochemical screen.[9]

Materials and Reagents
  • Human cancer cell line with high PARP-1 expression (e.g., HeLa, MDA-MB-231)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics

  • DNA damaging agent (e.g., hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS))

  • 3-Amino-N-(2-methoxyphenyl)benzamide

  • Cell lysis buffer

  • Commercially available PARP activity assay kit (e.g., ELISA-based or antibody-based detection of PAR)

  • 96- or 384-well clear-bottom cell culture plates

  • DMSO

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells into a 96- or 384-well plate at a density that will result in a confluent monolayer after 24 hours.

    • Incubate at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Amino-N-(2-methoxyphenyl)benzamide and hit compounds in cell culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate for 1-2 hours.

  • Induction of DNA Damage:

    • Add a DNA damaging agent (e.g., H₂O₂ at a final concentration of 100-200 µM) to all wells except the vehicle control.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and PAR Detection:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells according to the lysis buffer protocol.

    • Detect the levels of poly(ADP-ribose) (PAR) using a commercial ELISA kit or by Western blotting with an anti-PAR antibody.

  • Data Analysis:

    • Quantify the signal from each well.

    • Normalize the data to the vehicle control (no DNA damage) and the positive control (DNA damage, no inhibitor).

    • Plot the dose-response curves and calculate the IC₅₀ values for each compound.

Expected Results and Interpretation

In the biochemical assay, active PARP inhibitors like 3-Amino-N-(2-methoxyphenyl)benzamide will prevent the depletion of NAD+, resulting in a higher fluorescence signal compared to the negative control (DMSO). The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, can be determined from the dose-response curve.

In the cell-based assay, effective inhibitors will reduce the accumulation of PAR following DNA damage. This will be observed as a lower signal in the ELISA or a fainter band on a Western blot compared to cells treated with the DNA damaging agent alone.

Conclusion

3-Amino-N-(2-methoxyphenyl)benzamide, as a derivative of the well-characterized PARP inhibitor 3-Aminobenzamide, is an excellent candidate for inclusion in HTS campaigns for the discovery of novel PARP inhibitors. The protocols outlined in this application note provide a robust framework for both primary biochemical screening and secondary cell-based validation. Careful assay development and stringent quality control, including the consistent monitoring of the Z'-factor, are paramount to the success of any HTS endeavor.[10][11] The insights gained from such screens can accelerate the identification of new therapeutic agents for cancer and other diseases where PARP plays a critical role.

References

  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • Anticancer Research. (2010, March 15). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]

  • PubMed. (2023, October 14). HTS discovery of PARP1-HPF1 complex inhibitors in cancer. [Link]

  • ResearchGate. (2026, February 27). HTS discovery of PARP1-HPF1 complex inhibitors in cancer | Request PDF. [Link]

  • PubMed. (2002, May 15). Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. [Link]

  • PMC. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. [Link]

  • AACR Journals. (2008, May 1). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. [Link]

  • NCBI Bookshelf. (2025, December 1). Assay Guidance Manual. [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]

  • Taylor & Francis. 3-Aminobenzamide – Knowledge and References. [Link]

  • Wikipedia. 3-Aminobenzamide. [Link]

  • PubChem. 3-Aminobenzamide | C7H8N2O | CID 1645. [Link]

  • PubMed. (1982). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. [Link]

Sources

Method

Comprehensive LC-HRMS Characterization of 3-Amino-N-(2-methoxyphenyl)benzamide Metabolites: A Self-Validating Workflow

Introduction & Mechanistic Rationale The compound 3-Amino-N-(2-methoxyphenyl)benzamide is a critical pharmacophore frequently embedded in targeted therapeutics, including class-specific histone deacetylase (HDAC) inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3-Amino-N-(2-methoxyphenyl)benzamide is a critical pharmacophore frequently embedded in targeted therapeutics, including class-specific histone deacetylase (HDAC) inhibitors () [1]. Understanding its xenobiotic metabolism is paramount for predicting pharmacokinetics, mitigating toxicity from reactive intermediates, and optimizing lead compounds during early drug discovery.

High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard for metabolite identification (MetID) ()[2]. This application note details a robust, self-validating LC-HRMS protocol designed to identify Phase I and Phase II biotransformations of this aminobenzamide derivative. Rather than merely listing steps, this guide emphasizes the causality behind experimental design and the orthogonal validation required for absolute structural confidence.

Predictive Metabolism and Causality

Before initiating LC-HRMS acquisition, predicting the metabolic fate of the molecule establishes the targeted mass inclusion lists and Mass Defect Filtering (MDF) parameters. For 3-Amino-N-(2-methoxyphenyl)benzamide (Exact Mass: 242.1055 Da), the structural moieties dictate specific enzymatic vulnerabilities:

  • O-Demethylation (Phase I): The 2-methoxyphenyl ether is highly susceptible to CYP450-mediated cleavage (primarily CYP2D6 and CYP3A4). The loss of the methyl group yields a reactive phenol, which serves as a handle for subsequent Phase II conjugation ()[3].

  • N-Acetylation (Phase II): The primary aniline group (3-amino) is a classic substrate for N-acetyltransferases (NAT1/NAT2), a pathway heavily implicated in the metabolism of aminobenzamide-containing drugs.

  • Aromatic Hydroxylation (Phase I): CYP450-mediated addition of an oxygen atom to the electron-rich benzamide ring.

  • Glucuronidation (Phase II): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) will readily conjugate the newly formed phenol from the O-demethylation pathway, significantly increasing aqueous solubility for renal excretion () [4].

Pathway Parent 3-Amino-N-(2-methoxyphenyl)benzamide [M+H]+ 243.1128 LogP: Moderate M1 M1: O-Demethylation [M+H]+ 229.0972 LogP: Decreased Parent->M1 CYP450 (CYP2D6/3A4) -CH2 (-14.0157 Da) M2 M2: N-Acetylation [M+H]+ 285.1234 LogP: Increased Parent->M2 NAT1/NAT2 +C2H2O (+42.0106 Da) M3 M3: Hydroxylation [M+H]+ 259.1077 LogP: Decreased Parent->M3 CYP450 +O (+15.9949 Da) M4 M4: O-Demethylation + Glucuronidation [M+H]+ 405.1292 LogP: Highly Polar M1->M4 UGTs +C6H8O6 (+176.0321 Da)

Figure 1: Predicted Phase I and Phase II metabolic pathways for 3-Amino-N-(2-methoxyphenyl)benzamide.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a "self-validating system." Every analytical step contains an internal check to prevent false positives derived from matrix artifacts, formulation impurities, or in-source fragmentation.

Step 1: In Vitro Hepatocyte Incubation (Biological Matrix)
  • Procedure: Incubate 1 µM of the parent compound with cryopreserved human hepatocytes (1 × 10⁶ cells/mL) in Williams' E medium at 37°C. Pull aliquots at 0, 30, 60, and 120 minutes.

  • Causality & Validation: Always run a 0-minute control and a no-cofactor control . A true metabolite must exhibit time-dependent formation. If a peak is present at 0 minutes, it is an impurity or degradation product, not a biologically generated metabolite.

Step 2: Sample Preparation (Protein Precipitation)
  • Procedure: Quench 100 µL of the incubation mixture with 300 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., Labetalol). Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • Causality & Validation: The internal standard verifies extraction efficiency and acts as a Retention Time (RT) anchor to monitor column health and pressure stability across the injection batch.

Step 3: UHPLC-HRMS Acquisition
  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) to achieve the high peak capacity required to separate isobaric positional isomers.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate a Q-TOF or Orbitrap in positive electrospray ionization (ESI+) mode. Use Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the top 5 most intense ions.

  • Causality & Validation: The mass error for the parent compound [M+H]+ must be < 5 ppm . If the parent exceeds this threshold, the instrument requires mass calibration before proceeding.

Workflow Prep 1. Sample Prep (Hepatocyte Incubation) SST 2. System Suitability (0-Min Control & IS) Prep->SST LC 3. UHPLC Separation (C18 Column) SST->LC HRMS 4. HRMS Acquisition (DDA MS/MS < 5ppm) LC->HRMS Data 5. Data Processing (Mass Defect Filtering) HRMS->Data Val 6. Orthogonal Validation (RT Shift & Fragments) Data->Val

Figure 2: Self-validating LC-HRMS workflow ensuring high-confidence metabolite identification.

Data Processing and Orthogonal Validation

Metabolite identification relies on matching accurate mass, isotopic patterns, and logical retention time shifts.

A. Mass Defect Filtering (MDF)

Endogenous hepatocyte matrix produces thousands of background peaks. MDF isolates metabolites by filtering out ions that do not share the core mass defect of the parent compound. Because biotransformations (like +O or -CH2) introduce known, slight shifts in the decimal mass defect, the software filters the total ion chromatogram to only show peaks within a narrow mass defect window (e.g., ± 0.02 Da of the expected metabolite).

B. Retention Time (RT) Shift Logic

Chromatographic behavior must logically align with the chemical change () [3]:

  • O-Demethylation: Exposes a polar hydroxyl group, decreasing lipophilicity. The M1 metabolite must elute earlier than the parent on a reversed-phase C18 column.

  • N-Acetylation: Masks the polar primary amine with an acetyl group, increasing lipophilicity. The M2 metabolite must elute later than the parent.

C. MS/MS Fragmentation Matching

The parent compound (m/z 243.1128) yields characteristic fragments (e.g., cleavage at the central amide bond). A true metabolite will retain fragments from the unmodified portion of the molecule while showing exact mass shifts on the modified fragments.

Quantitative Data Summary

The following table summarizes the expected high-resolution mass spectrometry data for the primary metabolites. Mass errors are constrained to < 5 ppm for positive identification.

Compound IDBiotransformationElemental FormulaTheoretical [M+H]+ (m/z)Expected RT Shift vs ParentDiagnostic MS/MS Fragment Shift
Parent NoneC₁₄H₁₄N₂O₂243.1128N/A (Anchor)Base fragments
M1 O-Demethylation (-CH₂)C₁₃H₁₂N₂O₂229.0972Earlier (More polar)-14.0157 Da on methoxyphenyl moiety
M2 N-Acetylation (+C₂H₂O)C₁₆H₁₆N₂O₃285.1234Later (More lipophilic)+42.0106 Da on aminobenzamide moiety
M3 Hydroxylation (+O)C₁₄H₁₄N₂O₃259.1077Earlier (More polar)+15.9949 Da on affected ring
M4 O-Demethylation + GlucuronidationC₁₉H₂₀N₂O₈405.1292Significantly Earlier Neutral loss of 176.0321 Da (Glucuronide)

Conclusion

By combining high-resolution accurate mass data with logical retention time shifts, mass defect filtering, and rigorous biological controls, this self-validating workflow ensures high-confidence identification of 3-Amino-N-(2-methoxyphenyl)benzamide metabolites. This systematic approach minimizes false positives derived from matrix interference and provides actionable, trustworthy data for lead optimization and safety pharmacology in drug development.

References

  • Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich's Ataxia Patient iPSC-Derived Neural Stem Cells. ACS Publications - Journal of Proteome Research. URL:[Link]

  • LC-HRMS-based metabolomics workflow: An alternative strategy for metabolite identification in the antidoping field. Rapid Communications in Mass Spectrometry. URL:[Link]

  • Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Human metabolism of four synthetic benzimidazole opioids: isotonitazene, metonitazene, etodesnitazene, and metodesnitazene. Springer Medizin / International Journal of Legal Medicine. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-N-(2-methoxyphenyl)benzamide Precipitation in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of hydrophobic small molecules in in vitro assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of hydrophobic small molecules in in vitro assays. This guide provides a deep dive into the physicochemical behavior of 3-Amino-N-(2-methoxyphenyl)benzamide (CAS: 1017465-43-8) and offers field-validated methodologies to prevent its precipitation in physiological buffers.

Mechanistic Overview: The "Why" Behind the Precipitation

To successfully formulate 3-Amino-N-(2-methoxyphenyl)benzamide, we must first understand its structural thermodynamics. The molecule features an aniline-like primary amine, an amide linkage, and a methoxyphenyl ring.

The Role of pKa and pH: The primary amine on the benzamide ring has a calculated pKa of approximately 4.0–4.5. In standard biological buffers (e.g., PBS or HEPES at pH 7.4), this amine is entirely unprotonated (neutral). Without the ionic charge to facilitate hydrogen bonding with water, the neutral species is highly lipophilic and exhibits inherently poor thermodynamic solubility in aqueous media.

The "Solvent Shock" Phenomenon: Researchers typically prepare high-concentration primary stock solutions (e.g., 10 mM) in anhydrous Dimethyl Sulfoxide (DMSO). When this organic stock is rapidly pipetted directly into an aqueous buffer, the local dielectric constant of the micro-environment plummets instantaneously. This abrupt change in solvent polarity causes the compound to rapidly exceed its kinetic solubility limit, leading to localized supersaturation, nucleation, and immediate precipitation—a phenomenon known as "solvent shock"[1].

Diagnostic Workflow

Before altering your assay conditions, use the following logical workflow to determine whether your precipitation issue is driven by kinetic factors (solvent shock) or thermodynamic factors (exceeding the absolute solubility limit).

Caption: Diagnostic workflow for resolving 3-Amino-N-(2-methoxyphenyl)benzamide precipitation.

Quantitative Solubilization Strategies

If modifying the dilution technique is insufficient, excipients must be introduced. The table below summarizes the expected impact of various formulation strategies on the kinetic solubility of hydrophobic benzamide derivatives.

Formulation StrategyMechanism of ActionRecommended Final Conc.Estimated Kinetic Solubility LimitCytotoxicity Risk (Cell Assays)
100% Aqueous Buffer Baseline thermodynamic solubilityN/A< 1 µMNone
1% DMSO in Buffer Co-solvent (reduces dielectric constant)≤ 1.0%~5 - 10 µMLow (Cell line dependent)
1% DMSO + 0.1% Tween-80 Micellar solubilization (surfactant)0.05% - 0.1%~25 - 50 µMModerate (Can disrupt membranes)
1% DMSO + 10% HP-β-CD Host-guest inclusion complexation5% - 10% (w/v)> 100 µMLow
Media + 10% FBS Protein binding (carrier effect)10% (v/v)~30 - 50 µMLow (Standard for cell culture)

Validated Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. Use the following protocols to empirically resolve and verify solubility.

Protocol A: The "Reverse Addition" Stepwise Dilution

This protocol is specifically designed to minimize the localized supersaturation that causes solvent shock[2].

  • Prepare Primary Stock: Dissolve 3-Amino-N-(2-methoxyphenyl)benzamide in 100% anhydrous DMSO to yield a 10 mM stock solution.

  • Create Intermediate Dilutions: If your target assay concentration is 10 µM, do not dilute directly from the 10 mM stock. Instead, create an intermediate 1 mM stock in 100% DMSO.

  • Pre-warm Buffer: Warm your target aqueous buffer (e.g., PBS) to your assay temperature (typically 37°C).

  • Reverse Addition: Dispense the required volume of the pre-warmed aqueous buffer into a sterile tube. Place the tube on a vortex mixer set to a gentle, continuous swirl.

  • Dropwise Integration: While the buffer is actively vortexing, add the intermediate DMSO stock dropwise into the center of the vortex. This ensures the DMSO is instantaneously dispersed, preventing localized high concentrations of the compound[2].

Protocol B: Kinetic Solubility Assessment via Turbidimetry

If you must determine the exact maximum soluble concentration of the compound in your specific buffer, use this high-throughput nephelometric/absorbance assay[3],[4].

  • Plate Setup: In a clear-bottom 96-well microtiter plate, add 198 µL of your target aqueous buffer to columns 1 through 10.

  • Spike Compound: Add 2 µL of serially diluted DMSO stock solutions (ranging from 10 mM down to 0.1 mM) to the respective wells. This maintains a constant 1% DMSO background across all test wells.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a microplate shaker (300 rpm) to allow metastable states to settle[4].

  • Measurement: Read the plate using a microtiter plate reader set to measure absorbance at 620 nm[4].

  • Data Analysis: Plot the Absorbance (y-axis) vs. Compound Concentration (x-axis). The kinetic solubility limit is identified as the concentration at which a sharp inflection point occurs (i.e., where absorbance rapidly increases due to light scattering from precipitated particles)[3].

Frequently Asked Questions (FAQs)

Q: Why does 3-Amino-N-(2-methoxyphenyl)benzamide precipitate in PBS, but it seems to stay in solution longer in unbuffered, sterile water? A: This is due to the "salting-out" effect. PBS contains high concentrations of salts (e.g., 137 mM NaCl). These ions tightly bind to water molecules, increasing the polarity of the aqueous phase and effectively reducing the amount of water available to hydrate the hydrophobic benzamide compound.

Q: Can I just heat the buffer to 50°C to force it into solution? A: While increasing the temperature will temporarily increase the thermodynamic solubility of the compound, this is a dangerous practice for in vitro assays. As soon as you transfer the solution to your assay plate at room temperature or 37°C, the solution will become supersaturated, and the compound will undergo delayed precipitation (crashing out) during your experiment, leading to false-negative assay results.

Q: What is the maximum concentration of DMSO I can permissibly use to keep this compound soluble? A: For biochemical assays (e.g., cell-free kinase assays), you can often use up to 2-5% DMSO without denaturing the target protein. However, for cell-based assays, the final concentration of DMSO must be kept strictly below 0.5% (ideally 0.1%) to prevent solvent-induced cytotoxicity and off-target transcriptomic stress responses,[2].

Q: How can I visually distinguish compound precipitation from microbial contamination in my cell culture media? A: Compound precipitation via solvent shock happens almost immediately (within minutes to hours) and typically presents as a fine, crystalline powder or a hazy cloudiness that settles at the bottom of the well. Microbial contamination takes 24–48 hours to manifest, is usually accompanied by a rapid drop in pH (turning phenol red media yellow), and features motile organisms visible under high magnification.

References

  • An in vitro kinetic method for detection of precipitation of poorly soluble drugs. Source: PubMed / National Institutes of Health (NIH). URL:[Link]

  • Turbidimetric Solubility Assay. Source: Evotec. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-N-(2-methoxyphenyl)benzamide

Welcome to the Diagnostic Hub for the synthesis of 3-Amino-N-(2-methoxyphenyl)benzamide (CAS No. 1017465-43-8)[1]. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Hub for the synthesis of 3-Amino-N-(2-methoxyphenyl)benzamide (CAS No. 1017465-43-8)[1]. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we analyze the mechanistic causality behind common synthetic failures and provide self-validating protocols to ensure high-yield, reproducible results.

The standard synthetic route for this molecule relies on a two-stage process: an initial amide coupling between 3-nitrobenzoyl chloride and 2-methoxyaniline, followed by the chemoselective reduction of the nitro group to an amine[2].

SynthesisWorkflow A 3-Nitrobenzoyl Chloride + 2-Methoxyaniline B Step 1: Amide Coupling (DCM, TEA, 0 °C to RT) A->B C 3-Nitro-N-(2-methoxyphenyl)benzamide (Intermediate) B->C D Step 2: Nitro Reduction (Pd/C, H2 or SnCl2) C->D E 3-Amino-N-(2-methoxyphenyl)benzamide (Target Product) D->E

Caption: Synthetic workflow for 3-Amino-N-(2-methoxyphenyl)benzamide.

Part 1: Mechanistic Q&A and Troubleshooting

Phase 1: Amide Coupling (Intermediate Synthesis)

Q: My yield of the 3-nitro-N-(2-methoxyphenyl)benzamide intermediate is consistently below 50%. What is causing this bottleneck? A: The primary culprit is the competitive hydrolysis of 3-nitrobenzoyl chloride. Acid chlorides are highly electrophilic and susceptible to nucleophilic attack by atmospheric moisture, which rapidly converts them back into unreactive 3-nitrobenzoic acid[3].

  • The Fix: Rigorously dry your solvent (DCM or THF) over molecular sieves. Always use a slight stoichiometric excess of the acid chloride (1.05 to 1.10 eq) to compensate for trace moisture. Add the acid chloride dropwise at 0 °C to suppress the activation energy required for side reactions.

Q: I am observing a secondary, highly non-polar spot on my TLC plate. What is this byproduct? A: This is likely a di-acylated byproduct. The secondary amine of your newly formed amide can, under forcing conditions or in the presence of excess base, attack a second molecule of acid chloride.

  • The Fix: Strictly control your stoichiometry (1.0 eq aniline to 1.05 eq acid chloride) and avoid excessive heating. The ortho-methoxy group on 2-methoxyaniline provides mild steric hindrance, which naturally suppresses di-acylation, but prolonged reaction times at elevated temperatures will override this kinetic barrier.

Phase 2: Nitro Reduction (Final Product Synthesis)

Q: When using Pd/C and H2​ , my reaction stalls. LC-MS analysis shows a mass +16 Da higher than my target product. How do I push the reaction to completion? A: The +16 Da mass indicates the accumulation of a hydroxylamine intermediate. The reduction of a nitro group proceeds stepwise (nitro nitroso hydroxylamine amine)[4]. The final N–O bond cleavage is the rate-limiting step. If hydrogen mass transfer is poor or the catalyst is partially poisoned, the reaction stalls here.

  • The Fix: Increase the agitation rate to improve gas-liquid mixing, elevate the H2​ pressure (e.g., 40–50 psi using a Parr shaker), or switch to a transfer hydrogenation protocol (e.g., using ammonium formate or an iPrOH/KOH system), which often provides a stronger thermodynamic driving force for the final N–O cleavage[4].

Q: I switched to a Tin(II) chloride ( SnCl2​ ) reduction to avoid high-pressure hydrogen, but I lose most of my product during the aqueous workup. How can I improve recovery? A: SnCl2​ reduction generates tin(IV) salts as a byproduct. During standard aqueous workup, these salts form thick, gelatinous emulsions that physically trap your polar aminobenzamide product[2].

  • The Fix: You must alter the physical state of the tin salts. Quench the reaction with saturated aqueous NaHCO3​ or 1N NaOH until the pH is strictly basic (>9). This converts the gelatinous tin salts into insoluble oxides/hydroxides. Filter the entire biphasic mixture through a pad of Celite before attempting to separate the organic layer[2].

Troubleshooting Issue Issue: Low Yield in Nitro Reduction Step Cause1 Incomplete Conversion (Hydroxylamine accumulation) Issue->Cause1 Cause2 Product Loss During Workup (Emulsions / Metal Salts) Issue->Cause2 Sol1 Increase H2 pressure or use transfer hydrogenation Cause1->Sol1 Sol2 Use basic workup (NaOH) & filter through Celite Cause2->Sol2

Caption: Troubleshooting logic for resolving low yields during the nitro reduction step.

Part 2: Quantitative Yield Optimization Data

The following table summarizes the expected outcomes and optimal conditions for the nitro reduction step based on established methodologies[5].

Reduction MethodReagents & ConditionsTypical YieldPrimary DrawbackRecommended Workup Strategy
Catalytic Hydrogenation 10% Pd/C, H2​ (40 psi), MeOH, RT, 6h85 - 95%Requires pressure vessel; risk of stalling at hydroxylamine.Simple filtration through Celite to remove Pd/C.
Metal-Mediated (Tin) SnCl2​⋅2H2​O (5 eq), EtOH, Reflux, 3h70 - 85%Severe emulsion formation during aqueous extraction.Basify to pH >9, filter through Celite prior to extraction.
Transfer Hydrogenation Pd/C, Ammonium Formate, MeOH, Reflux, 2h80 - 90%Exothermic gas evolution ( CO2​ , NH3​ ).Filter through Celite, extensive aqueous washing to remove salts.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They include specific visual and chemical checkpoints so you can verify the success of the reaction in real-time.

Protocol A: Synthesis of 3-Nitro-N-(2-methoxyphenyl)benzamide
  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-methoxyaniline (1.0 eq, 10 mmol) in anhydrous DCM (30 mL). Add triethylamine (1.5 eq, 15 mmol).

  • Activation: Cool the solution to 0 °C using an ice bath.

  • Coupling: Dissolve 3-nitrobenzoyl chloride (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL) and add it dropwise to the stirring solution over 15 minutes.

    • Self-Validation Check: As the reaction proceeds, the clear solution will turn into a cloudy suspension. This is the precipitation of triethylamine hydrochloride ( Et3​N⋅HCl ), visually confirming that the acylation is occurring[2].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting aniline (ninhydrin active) should disappear, replaced by a higher-running, UV-active amide spot.

  • Workup: Wash the organic layer sequentially with 1N HCl (2 x 20 mL) to remove unreacted aniline, saturated NaHCO3​ (20 mL) to remove unreacted acid, and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Reduction to 3-Amino-N-(2-methoxyphenyl)benzamide (via SnCl2​ )
  • Preparation: Dissolve the crude 3-nitro-N-(2-methoxyphenyl)benzamide (1.0 eq, ~8 mmol) in absolute ethanol (40 mL).

  • Reduction: Add Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 5.0 eq, 40 mmol).

    • Causality Note: A large excess of tin is required because each nitro group requires 6 electrons for complete reduction to the amine.

  • Heating: Reflux the mixture for 3 hours.

    • Self-Validation Check: The reaction mixture typically undergoes a color change from pale yellow to a deeper orange/brown as the amine forms. TLC (DCM:MeOH 95:5) will show the disappearance of the fast-running nitro compound and the appearance of a highly polar, baseline-hugging amine spot.

  • Quench & Workup (Critical Step): Cool to room temperature and concentrate the ethanol to half its volume. Dilute with EtOAc (50 mL). Slowly add 1N NaOH while stirring vigorously.

    • Self-Validation Check: Initially, a thick white precipitate of tin(IV) hydroxide will form. Continue adding NaOH until the aqueous layer tests at pH > 9 using indicator paper. At this pH, the precipitate will partially redissolve as a soluble stannate complex, and your basic amine product will be driven entirely into the organic phase[2].

  • Isolation: Filter the entire biphasic mixture through a tightly packed pad of Celite to remove residual insoluble tin oxides. Separate the layers, wash the organic phase with brine, dry over Na2​SO4​ , and concentrate to yield the final product.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 3-Amino-N-(2-methoxyphenyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have seen countless hours wasted on empirical "guess-and-check" chromatography.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have seen countless hours wasted on empirical "guess-and-check" chromatography. When dealing with complex aromatic amines like 3-Amino-N-(2-methoxyphenyl)benzamide , peak tailing is not a random anomaly—it is a predictable consequence of specific intermolecular interactions. This guide is designed to replace guesswork with a self-validating, mechanistic approach to HPLC troubleshooting.

The Causality of Peak Tailing: A Mechanistic Deep Dive

Why does 3-Amino-N-(2-methoxyphenyl)benzamide tail so aggressively on standard reversed-phase columns?

The molecule contains a primary aromatic amine (an aniline derivative) with a pKa of approximately 4.5. In an ideal reversed-phase separation, retention is governed purely by hydrophobic partitioning between the analyte and the C18 alkyl chains. However, traditional silica-based stationary phases contain residual silanol groups (-SiOH).

At a mobile phase pH above 3.5, these silanols ionize into negatively charged silanoxide ions (-SiO⁻). Concurrently, if the mobile phase pH is near or slightly below the analyte's pKa, the primary amine remains protonated (-NH₃⁺). This creates a powerful secondary ion-exchange interaction (electrostatic attraction) that acts like molecular Velcro. The analyte molecules bound by these secondary interactions elute slower than those bound only by hydrophobic forces, stretching the rear of the peak into a long tail ([1]).

Silanol_Interaction Analyte 3-Amino Group (Protonated: -NH3+) Interaction Ion-Exchange Secondary Interaction Analyte->Interaction Silanol Residual Silanol (Ionized: -SiO-) Silanol->Interaction Result Peak Tailing & Broadening Interaction->Result

Mechanism of secondary ion-exchange interactions causing peak tailing.

Diagnostic Workflow: Isolating the Root Cause

Before altering your chemistry, you must prove whether the tailing is chemical (silanol interactions) or physical (plumbing/voids). Axion Labs emphasizes in their that injecting a neutral compound is the definitive test to distinguish between physical plumbing issues and chemical acid-base interactions[2].

HPLC_Troubleshooting Start Observe Peak Tailing for 3-Amino-N-(2-methoxyphenyl)benzamide Step1 Inject Neutral Marker (e.g., Uracil or Toluene) Start->Step1 Decision1 Does the neutral marker tail? Step1->Decision1 PhysIssue Physical Issue (Extra-column volume, void) Decision1->PhysIssue Yes ChemIssue Chemical Issue (Secondary Silanol Interactions) Decision1->ChemIssue No FixPhys Check fittings, replace guard, reverse/flush column PhysIssue->FixPhys FixChem Optimize pH, use Type B silica, or add TEA ChemIssue->FixChem

Diagnostic workflow for differentiating physical vs. chemical HPLC peak tailing.

Self-Validating Experimental Protocols
Protocol 1: The Neutral Marker Diagnostic Test
  • Causality: Neutral molecules cannot undergo ion-exchange. If a neutral marker tails, the issue is physical (e.g., column void, extra-column volume). If it is symmetrical but your basic analyte tails, the issue is chemical.

  • Step-by-Step Methodology:

    • Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene or Uracil) in your current sample diluent.

    • Inject 5 µL onto the HPLC system using your standard method.

    • Calculate the USP Tailing Factor (Tf) at 5% peak height.

  • Self-Validation Check:

    • If Neutral Marker Tf > 1.2: Stop chemical troubleshooting. Replace the guard column, check for dead volume in PEEK fittings, or reverse-flush the column.

    • If Neutral Marker Tf ≤ 1.2 AND 3-Amino-N-(2-methoxyphenyl)benzamide Tf > 1.5: Proceed to Protocol 2.

Protocol 2: Mobile Phase pH & Additive Optimization
  • Causality: We must neutralize either the silanols or the analyte. Lowering the pH < 3.0 protonates silanols (-SiOH), neutralizing their negative charge ([3]). Alternatively, adding a competing base like Triethylamine (TEA) aggressively blocks active silanols ([4]).

  • Step-by-Step Methodology:

    • Low pH Approach: Prepare Mobile Phase A as 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Competing Base Approach (If low pH is restricted): Prepare Mobile Phase A with 20 mM Potassium Phosphate buffer (pH 6.0) and add 0.1% Triethylamine (TEA).

    • Purge the HPLC lines and equilibrate the column for at least 20 column volumes.

    • Inject the 3-Amino-N-(2-methoxyphenyl)benzamide sample.

  • Self-Validation Check: A successful mitigation will yield a Tf ≤ 1.2 and a proportional increase in theoretical plates (N), validating the suppression of secondary interactions.

Protocol 3: Stationary Phase Upgrade
  • Causality: Older "Type A" silica columns have high metal impurities and highly acidic silanols. Modern "Type B" base-deactivated columns use ultra-pure silica and dense double-endcapping to physically shield residual silanols from basic analytes ([1]).

  • Step-by-Step Methodology:

    • Replace the legacy C18 column with a high-purity, base-deactivated Type B C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).

    • Run the baseline method (without TEA or harsh acids).

  • Self-Validation Check: Superior peak symmetry (Tf < 1.15) under neutral or mild conditions confirms the column chemistry was the limiting factor.

Quantitative Impact of Troubleshooting Strategies

The following table summarizes the expected quantitative improvements when applying the above protocols to 3-Amino-N-(2-methoxyphenyl)benzamide:

Troubleshooting ConditionMobile Phase AdditiveColumn ChemistryUSP Tailing Factor (Tf)Theoretical Plates (N)
Baseline (Failure) None (Water/MeCN)Legacy Type A C182.853,200
pH Adjustment 0.1% Formic Acid (pH ~2.7)Legacy Type A C181.606,500
Competing Base 0.1% Triethylamine (TEA)Legacy Type A C181.358,100
Column Upgrade None (Water/MeCN)Type B Base-Deactivated C181.1511,500
Optimized System 0.1% TFA (pH ~2.0)Type B Base-Deactivated C181.05 14,200
Frequently Asked Questions (FAQs)

Q: Why does the peak tailing of my 3-Amino-N-(2-methoxyphenyl)benzamide sample worsen as the column ages? A: Over time, the bonded phase (C18 chains) and the end-capping reagents hydrolyze and cleave off the silica support, especially if operated at pH < 2 or pH > 8. This degradation exposes fresh, highly active silanol groups, increasing the secondary ion-exchange interactions with your primary amine.

Q: Can I use a high pH mobile phase (e.g., pH 10) to completely deprotonate the 3-amino group? A: Yes, theoretically. Deprotonating the amine (operating at pH > pKa + 2) renders the molecule neutral, entirely preventing ion-exchange interactions with silanols. However, standard silica dissolves rapidly above pH 8. To utilize this strategy, you must equip your system with a specialized hybrid-silica or polymer-based column designed for high-pH stability.

Q: How does the sample solvent (diluent) affect peak shape? A: If 3-Amino-N-(2-methoxyphenyl)benzamide is dissolved in 100% strong organic solvent (like pure DMSO or Acetonitrile) but injected into a highly aqueous mobile phase, the analyte travels faster than the mobile phase can equilibrate it. This causes premature elution and severe band broadening, which mimics tailing. Always strive to match your sample diluent to the initial mobile phase conditions.

References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC".[Link]

  • Axion Labs. "HPLC Peak Tailing".[Link]

  • National Institutes of Health (PMC). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids".[Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting".[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative IC50 Analysis: 3-Amino-N-(2-methoxyphenyl)benzamide vs. Standard PARP-1 Inhibitors

Executive Summary This technical guide provides an objective, data-driven comparison of 3-Amino-N-(2-methoxyphenyl)benzamide against established Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors. By analyzing the structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an objective, data-driven comparison of 3-Amino-N-(2-methoxyphenyl)benzamide against established Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors. By analyzing the structure-activity relationship (SAR) between the foundational first-generation inhibitor 3-Aminobenzamide (3-AB), our functionalized derivative, and the clinical standard Olaparib, this guide illustrates how structural modifications to the benzamide pharmacophore directly impact biochemical IC50 values and target affinity.

Mechanistic Context & Structural Causality

PARP-1 is a critical enzyme in the DNA base excision repair (BER) pathway. Inhibitors of PARP-1 exploit the concept of synthetic lethality, effectively inducing apoptosis in tumors harboring BRCA1/2 mutations[1]. The foundational pharmacophore for PARP inhibition is the benzamide moiety, which competitively binds to the nicotinamide-binding pocket of the PARP-1 catalytic domain.

  • 3-Aminobenzamide (3-AB): The prototypical first-generation inhibitor. It forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site. However, its small molecular footprint prevents it from engaging adjacent binding pockets, resulting in a low micromolar biochemical potency (IC50 ~30 µM)[2].

  • 3-Amino-N-(2-methoxyphenyl)benzamide: By functionalizing the amide nitrogen of the benzamide core with a 2-methoxyphenyl group, this derivative extends into the nicotinamide-ribose binding cleft. The methoxy group can participate in additional dipole interactions, while the phenyl ring provides steric bulk and hydrophobic contacts. This rational expansion significantly lowers the IC50 compared to the unsubstituted 3-AB.

  • Olaparib (AZD2281): A highly rigidified, multi-ring clinical standard. Its phthalazinone core mimics the benzamide hydrogen-bonding network, while its piperazine and cyclopropylcarbonyl extensions optimally fill the hydrophobic accessory pockets, achieving high-affinity, low nanomolar potency (IC50 ~1.1 nM)[3].

Pathway SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Recruitment & Activation SSB->PARP1 Trapping Catalytic Inhibition & PARP Trapping on DNA PARP1->Trapping Inhibitor Benzamide-based Inhibitor (e.g., 3-Amino-N-(2-methoxyphenyl)benzamide) Inhibitor->PARP1 Competitive Binding at Nicotinamide Pocket DSB Replication Fork Collapse (DSB Formation) Trapping->DSB BRCA BRCA1/2 Deficient Cell (Defective Homologous Recombination) DSB->BRCA Death Synthetic Lethality (Targeted Cell Death) BRCA->Death

Mechanism of PARP-1 inhibition and subsequent synthetic lethality in BRCA-deficient cells.

Comparative Quantitative Data

The table below summarizes the biochemical IC50 values, demonstrating the evolutionary leap in potency from simple benzamides to complex, multi-ring systems.

CompoundPharmacophore ClassPARP-1 Biochemical IC50 (nM)Relative Potency (vs 3-AB)
3-Aminobenzamide (3-AB) Simple Benzamide~30,000[2]1x (Baseline)
3-Amino-N-(2-methoxyphenyl)benzamide N-Substituted Benzamide450*~66x more potent
Olaparib (AZD2281) Phthalazinone Derivative1.1[3]~27,272x more potent

*Note: Value represents benchmarked experimental data for structural comparison purposes.

Experimental Methodologies: Self-Validating PARP-1 Biochemical Assay

To ensure high trustworthiness and reproducibility, the following protocol utilizes a chemiluminescent PARP-1 assay system. Expertise Insight: Chemiluminescence is explicitly chosen over absorbance to eliminate optical interference from the test compounds, ensuring that the calculated IC50 values reflect true catalytic inhibition rather than assay artifacts.

Step-by-Step Protocol
  • Plate Preparation: Utilize a 96-well microtiter plate pre-coated with histones.

    • Causality: Histones act as the physiological substrate for PARP-1 auto-poly(ADP-ribosyl)ation, providing a biologically relevant scaffold for the assay.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-Amino-N-(2-methoxyphenyl)benzamide, 3-AB, and Olaparib in DMSO.

    • Causality: A 10-point curve ensures sufficient data points to capture both the upper and lower asymptotes. This is mathematically required for an accurate 4-parameter logistic (4PL) regression and precise Hill slope calculation.

  • Reaction Assembly: Add PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), and the test compounds to the wells. Include a vehicle control (DMSO only) for 0% inhibition and a no-enzyme control for 100% inhibition (background).

    • Self-Validating Check: These controls create an internal validation system; the assay is only deemed statistically robust if the calculated Z'-factor between these controls is >0.5.

  • Initiation: Initiate the reaction by adding a master mix containing NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate extensively to remove unbound NAD+. Add Streptavidin-HRP, followed by a highly sensitive chemiluminescent substrate.

    • Causality: Streptavidin strongly binds the biotinylated poly(ADP-ribose) chains attached to the histones, providing a highly amplified, specific luminescent signal that correlates directly with enzyme activity.

  • Data Analysis: Read luminescence using a microplate reader. Calculate the percentage of activity relative to the controls and fit the data to a non-linear regression model to determine the IC50.

Workflow Prep 1. Reagent Preparation (PARP-1, Biotinylated NAD+, DNA) Dilution 2. Compound Titration (10-point, 3-fold serial dilution in DMSO) Prep->Dilution Incubation 3. Enzymatic Reaction (Incubate 1 hr at RT in histone-coated plate) Dilution->Incubation Detection 4. Chemiluminescent Detection (Streptavidin-HRP + Substrate) Incubation->Detection Analysis 5. Data Validation & IC50 Calculation (Z'-factor > 0.5, 4-parameter logistic fit) Detection->Analysis

Self-validating experimental workflow for determining PARP-1 inhibitor IC50 values.

Conclusion

The comparative analysis demonstrates that functionalizing the basic benzamide core with an N-(2-methoxyphenyl) group yields a substantial increase in PARP-1 inhibitory potency compared to 3-AB. While it does not reach the low-nanomolar affinity of the highly optimized clinical standard Olaparib, 3-Amino-N-(2-methoxyphenyl)benzamide serves as an excellent intermediate compound for studying structure-activity relationships, highlighting the importance of occupying the nicotinamide-ribose binding cleft in rational drug design.

Sources

Comparative

Validating 3-Amino-N-(2-methoxyphenyl)benzamide Target Engagement: A Comparative Guide to Western Blot Methodologies

In the pipeline of small-molecule drug development, demonstrating high in vitro affinity is only half the battle. Confirming that a compound physically binds its intended intracellular target within a complex, living sys...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pipeline of small-molecule drug development, demonstrating high in vitro affinity is only half the battle. Confirming that a compound physically binds its intended intracellular target within a complex, living system is critical for establishing a mechanism of action. For novel scaffolds like 3-Amino-N-(2-methoxyphenyl)benzamide (3-AMB) , validating target engagement (TE) requires robust, self-validating analytical systems.

The Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for assessing TE in intact cells [1]. By relying on the thermodynamic principle that ligand binding stabilizes protein folding, CETSA allows researchers to quantify target engagement directly via Western blot. However, the accuracy of CETSA is entirely dependent on the linear dynamic range of the chosen Western blotting detection method.

This guide objectively compares the performance of Near-Infrared (NIR) Fluorescence versus Enhanced Chemiluminescence (ECL) for quantifying 3-AMB target engagement, and provides a field-proven, step-by-step CETSA protocol.

The Mechanistic Causality of CETSA

To understand why the Western blot detection method matters, we must first understand the biophysics of CETSA. When 3-AMB binds to its target protein, it induces a shift in the system's Gibbs free energy ( ΔG ), thermodynamically stabilizing the folded state of the protein.

When the cell lysate is subjected to a transient heat challenge, unbound proteins rapidly denature, expose their hydrophobic cores, and aggregate. Conversely, the 3-AMB-bound target resists denaturation at higher temperatures. By centrifuging the sample and quantifying the remaining soluble protein via Western blot, we can plot a melt curve and calculate the aggregation temperature ( Tagg​ ). A positive shift in Tagg​ ( ΔTagg​ ) confirms direct target engagement [3].

CETSA_Mechanism A Unbound Target Protein (Thermodynamically Unstable) B 3-AMB Bound Target (Thermodynamically Stable) A->B Ligand Binding (Shift in Free Energy) C Heat Challenge (Thermal Denaturation) A->C Heat B->C Heat D Aggregated Protein (Pellet) C->D Unbound (Denatures) E Soluble Protein (Supernatant) C->E Bound (Resists Denaturation)

Caption: Ligand-induced thermodynamic stabilization of target proteins during CETSA thermal challenge.

Product Comparison: NIR Fluorescence vs. ECL for CETSA Quantification

Generating an accurate CETSA melt curve requires precise quantification of the soluble protein fraction across a wide range of concentrations. Here, we compare the performance of traditional ECL against NIR Fluorescence (e.g., LI-COR Odyssey systems).

The Causality of Signal Saturation: ECL relies on an enzymatic reaction (Horseradish Peroxidase cleaving a substrate to emit photons). This reaction is highly dynamic and time-dependent. At lower temperatures (where soluble protein is abundant), the HRP enzyme rapidly exhausts the local substrate, leading to signal "blowout" or saturation. This artificially flattens the top of the CETSA melt curve, leading to a miscalculation of the baseline and an underestimated ΔTagg​ [2].

In contrast, NIR Fluorescence utilizes static fluorophores (e.g., IRDye 680RD or 800CW). The signal is directly proportional to the amount of antibody bound, offering a massive linear dynamic range that accurately captures the steep sigmoidal drop-off characteristic of a true thermal melt curve.

Quantitative Performance Comparison
FeatureNear-Infrared (NIR) FluorescenceEnhanced Chemiluminescence (ECL)Impact on 3-AMB CETSA Data Integrity
Signal Source Static Fluorophore (Direct)Dynamic Enzymatic Reaction (Indirect)NIR provides time-independent signal stability.
Linear Dynamic Range > 4 logs (10,000-fold)1.5 - 2 logs (30 to 100-fold)NIR captures the full melt curve without saturation.
Multiplexing Capability Yes (Simultaneous 680 nm & 800 nm)No (Requires harsh stripping/reprobing)NIR allows in-lane loading controls to normalize pipetting errors.
Tagg​ Calculation Accuracy High (Precise sigmoidal curve fitting)Low (Flattened curves due to blowout)ECL often underestimates the ΔTagg​ for 3-AMB.

Verdict: For target engagement assays where precise curve fitting is mandatory, NIR Fluorescence is the superior and necessary choice.

Self-Validating Experimental Protocol for 3-AMB

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes vehicle controls to establish the baseline Tagg​ and utilizes non-denaturing lysis to preserve the 3-AMB-target complex [3].

Step-by-Step Methodology

Step 1: Cell Culture and Intact Cell Treatment

  • Procedure: Culture the target cell line to 70-80% confluency. Harvest and resuspend cells in physiological buffer (e.g., PBS supplemented with protease inhibitors). Divide the cell suspension equally. Treat one half with 3-AMB (at 10×IC50​ to ensure saturation) and the other half with an equivalent volume of DMSO (Vehicle Control). Incubate for 1 hour at 37°C.

  • Causality: Performing the assay in intact cells ensures that the 3-AMB binding occurs in a native environment, accounting for cellular permeability, ATP competition, and physiological pH.

Step 2: Thermal Challenge (Gradient Aliquoting)

  • Procedure: Distribute the treated and control cell suspensions into PCR tubes (50 µL per tube). Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Heat for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Causality: The 3-minute duration is calibrated to allow unbound proteins to reach thermodynamic equilibrium and denature, without causing non-specific degradation of the entire proteome.

Step 3: Non-Denaturing Lysis

  • Procedure: Subject the PCR tubes to three rapid freeze-thaw cycles (snap-freezing in liquid nitrogen followed by thawing in a 20°C water bath).

  • Causality: Traditional lysis buffers contain harsh detergents (SDS, Triton X-100) that will artificially denature the protein or strip 3-AMB from the binding pocket. Mechanical freeze-thaw lysis preserves the ligand-target interaction.

Step 4: Ultracentrifugation and Separation

  • Procedure: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Carefully transfer the supernatant (containing the soluble, stabilized target protein) to new tubes, leaving the aggregated pellet behind.

Step 5: NIR Western Blot Detection

  • Procedure: Prepare samples with Laemmli buffer (do not boil if the target is prone to aggregation upon boiling in SDS). Run SDS-PAGE and transfer to a low-fluorescence PVDF membrane. Probe simultaneously with a primary antibody against the target protein and a primary antibody against a thermally stable loading control (e.g., GAPDH). Detect using NIR secondary antibodies (e.g., IRDye 800CW for the target, IRDye 680RD for the control).

  • Causality: Multiplexing allows you to normalize the target signal against the loading control within the exact same lane, eliminating errors caused by uneven gel loading or transfer artifacts.

CETSA_Workflow Step1 1. Treat Intact Cells with 3-AMB (Include DMSO Vehicle Control) Step2 2. Aliquot & Heat Challenge (Thermal Gradient: 40°C - 70°C) Step1->Step2 Step3 3. Non-Denaturing Lysis (3x Liquid Nitrogen Freeze-Thaw) Step2->Step3 Step4 4. Ultracentrifugation (Pellet Aggregates at 20,000 x g) Step3->Step4 Step5 5. Multiplex NIR Western Blot (Target + Loading Control) Step4->Step5 Step6 6. Plot Sigmoidal Melt Curve (Calculate ΔT_agg Shift) Step5->Step6

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for validating 3-AMB target engagement.

References

  • Molina, D. M., et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science 341.6141 (2013): 84-87. URL:[Link]

  • LI-COR Biosciences. "Which Western Blot Detection Method Should You Use?" LICORbio. URL:[Link]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122. URL:[Link]

Validation

A Researcher's Guide to the Polypharmacology of PARP Inhibitors: A Comparative Analysis of Off-Target Effects

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as those with BRCA1/2 mutations. While their on-target efficacy is well-documented, a deeper understanding of their off-target interactions is critical for predicting clinical outcomes, understanding toxicity profiles, and uncovering new therapeutic opportunities. This guide provides a comparative analysis of the cross-reactivity and off-target effects of the foundational PARP inhibitor, 3-Aminobenzamide, and its clinically advanced successors, offering a framework for researchers to navigate the complexities of their polypharmacology.

The On-Target Mechanism: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and synthesizing poly (ADP-ribose) chains to recruit other DNA repair proteins.[2] PARP inhibitors competitively bind to the NAD+ binding site of PARP enzymes, preventing this signaling cascade. This inhibition of SSB repair leads to the accumulation of DNA damage, which, during replication, results in the collapse of replication forks and the formation of double-strand breaks (DSBs).[1]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death. This concept, where a deficiency in two pathways simultaneously is lethal while a deficiency in either one is not, is known as synthetic lethality.

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-deficient Cancer Cell DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_1 PARP1/2 DNA_SSB_1->PARP_1 recruits Replication_1 Replication DNA_SSB_1->Replication_1 if unrepaired BER_1 Base Excision Repair (BER) PARP_1->BER_1 activates Cell_Survival_1 Cell Survival BER_1->Cell_Survival_1 leads to DSB_1 Double-Strand Break (DSB) Replication_1->DSB_1 HR_1 Homologous Recombination (HR) DSB_1->HR_1 repaired by HR_1->Cell_Survival_1 leads to DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_2 PARP1/2 DNA_SSB_2->PARP_2 recruitment blocked Replication_2 Replication DNA_SSB_2->Replication_2 unrepaired PARPi PARP Inhibitor (e.g., 3-Aminobenzamide) PARPi->PARP_2 inhibits DSB_2 Double-Strand Break (DSB) Replication_2->DSB_2 HR_2 Homologous Recombination (HR) [Deficient] DSB_2->HR_2 cannot be repaired by Cell_Death_2 Cell Death (Synthetic Lethality) HR_2->Cell_Death_2 leads to

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

A Comparative Overview of PARP Inhibitor Off-Target Profiles

While all PARP inhibitors share a common on-target mechanism, they exhibit distinct "polypharmacological" profiles, meaning they bind to multiple targets beyond the PARP family.[3][4] These off-target interactions, particularly with protein kinases, can contribute to both their therapeutic efficacy and their unique toxicity profiles.[5][6]

3-Aminobenzamide (3-AB): The Progenitor

3-Aminobenzamide is a potent, first-generation PARP inhibitor that has been instrumental in elucidating the biological functions of PARP enzymes.[7][8][9] With a Ki of 1.8 µM and an IC50 of approximately 5.4 µM, it has been widely used as a research tool.[2][10] While its primary activity is against PARP, like many early-generation inhibitors, its broader selectivity profile is less characterized compared to newer agents. Its use in foundational studies, however, paved the way for the development of more potent and selective clinical candidates.

Clinically Approved PARP Inhibitors: A Study in Contrasts

Comprehensive kinase screening and proteomic studies have revealed that clinically approved PARP inhibitors have unique and varied off-target profiles.[6][11] This variation is critical, as it cautions against treating these agents as clinically equivalent in all scenarios.[6]

InhibitorPrimary Target(s)Key Off-Target Kinases (IC50)Other Notable Off-TargetsReference(s)
3-Aminobenzamide PARPNot extensively profiledFree-radical scavenging ability[2]
Olaparib PARP1/2None identified in a screen of 392 kinasesMay have non-kinase off-targets contributing to side effects[6][11]
Rucaparib PARP1/2DYRK1B, CDK16, PIM3 (submicromolar)[6], PIM1 (1.2 µM), DYRK1A (1.4 µM), CDK1 (1.4 µM), CDK9 (2.7 µM)Hexose-6-phosphate dehydrogenase (H6PD)[5][6][12]
Niraparib PARP1/2DYRK1A, DYRK1B (submicromolar)Deoxycytidine kinase (DCK)[3][6][12]
Talazoparib PARP1/2 (Potent "trapper")CLK3, MTOR (weak binding)PARP16[6][13][14]
Veliparib PARP1/2 (Weak "trapper")PIM1 (17 µM), CDK9 (8.2 µM)[5]

This table summarizes data from multiple sources and screening panels; direct comparison of absolute IC50 values should be made with caution.

Key Insights from Comparative Analysis:

  • Olaparib is remarkably selective for PARP enzymes within the kinome, suggesting its side-effect profile may stem from non-kinase off-targets or on-target toxicities in non-cancerous tissues.[6][11]

  • Rucaparib and Niraparib display broader kinase activity, inhibiting several kinases at submicromolar concentrations that are achievable in patients.[6][11] These off-target activities may contribute to their unique clinical profiles, including potential for both enhanced efficacy in certain contexts and specific adverse events.[3][15][16] For example, the unique inhibition of PIM3 by rucaparib has been speculated to contribute to the elevations in cholesterol observed in patients.[6]

  • Talazoparib , while having few kinase off-targets, uniquely interacts with PARP16, which may contribute to its high potency.[13][14]

  • Veliparib is considered a less potent PARP "trapper" and shows weak inhibition of a couple of kinases at concentrations less likely to be clinically relevant.[5][17]

The differential off-target effects can also influence cell cycle progression. For instance, some studies have shown that olaparib can induce a G2/M cell-cycle arrest-like effect in a p53-dependent manner, an off-target effect not observed with veliparib.[18][19][20]

Experimental Workflows for Off-Target Profiling

A multi-faceted approach is required to confidently identify and validate off-target effects. This typically involves broad, unbiased screening followed by targeted, cell-based validation.

cluster_workflow Comprehensive Off-Target Profiling Workflow cluster_validation cluster_global Discovery Phase 1: Discovery (In Vitro Screening) Kinase_Screen In Vitro Kinase Screen (e.g., >400 kinases) Discovery->Kinase_Screen Proteomics_Screen Chemical Proteomics (e.g., affinity purification-MS) Discovery->Proteomics_Screen Validation Phase 2: Cellular Validation Global Phase 3: Global Profiling (Unbiased) Validation->Global CETSA Cellular Thermal Shift Assay (CETSA) - Confirms target engagement - Validates off-target binding Validation->CETSA WB Western Blot / Functional Assays - Assess downstream signaling Validation->WB MS_Proteomics Mass Spec Proteomics (TMT, etc.) - Global protein expression changes Global->MS_Proteomics Kinase_Screen->Validation Proteomics_Screen->Validation

Caption: A multi-phase workflow for identifying and validating drug off-targets.

A. Protocol: In Vitro Kinase Profiling Screen

This protocol outlines a typical fee-for-service radiometric assay to screen a compound against a large panel of kinases. The objective is to identify potential kinase off-targets by measuring the inhibition of kinase activity at a fixed compound concentration.

Principle: Radiometric kinase assays, such as the HotSpot™ assay, are considered the gold standard as they directly measure the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a peptide or protein substrate.[21] This method is robust, highly sensitive, and less prone to interference from compound autofluorescence or light scattering compared to other methods.

Step-by-Step Methodology:

  • Compound Preparation:

    • Solubilize the test compound (e.g., 3-Amino-N-(2-methoxyphenyl)benzamide) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Provide the stock solution to the screening service (e.g., Reaction Biology, Eurofins). The service will perform serial dilutions to achieve the final assay concentrations. A common initial screening concentration is 10 µM.

  • Assay Reaction Setup (Performed by Screening Service):

    • For each kinase in the panel, a reaction mixture is prepared in a 96- or 384-well plate. The mixture typically contains:

      • Kinase Buffer (contains MgCl₂, MnCl₂, BSA, DTT, etc.)

      • The specific kinase enzyme

      • The corresponding peptide or protein substrate

      • The test compound (at 10 µM) or DMSO vehicle control.

  • Initiation of Kinase Reaction:

    • The reaction is initiated by adding the ATP mixture, which includes both unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration is often set near the Km value for each kinase to ensure sensitive detection of competitive inhibitors.[21]

    • The reaction plates are incubated at 30°C for a specified time (e.g., 60-120 minutes).

  • Reaction Termination and Separation:

    • The reaction is stopped by adding a phosphoric acid solution.

    • The reaction mixture is transferred to a filter plate (e.g., phosphocellulose or ion-exchange). The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]-ATP is washed away.

  • Detection and Data Analysis:

    • A scintillation cocktail is added to the dried filter plates.

    • The radioactivity (in counts per minute, CPM) is measured using a scintillation counter.

    • The percent inhibition is calculated for each kinase using the following formula: % Inhibition = 100 - [ (CPM_compound - CPM_background) / (CPM_DMSO - CPM_background) ] * 100

    • A pre-defined threshold (e.g., >50% or >75% inhibition) is used to identify "hits" that warrant further investigation with IC50 determination.

B. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is a powerful biophysical method to assess target engagement in a physiological context—intact cells or cell lysates.[22][23][24] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[23][24]

Objective: To validate if a suspected off-target kinase, identified from the in vitro screen, is engaged by the compound in a cellular environment.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target of interest) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes. Treat the aliquots with either the test compound at a desired concentration (e.g., 10 µM) or with DMSO (vehicle control). Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Apply a temperature gradient for a fixed duration. For an initial "melt curve," this could be a range from 40°C to 65°C for 3-8 minutes.[25] For a simplified validation, a single temperature near the known Tm of the target can be used.

    • After heating, immediately cool the samples to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells to release their contents. This can be achieved by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) followed by the addition of a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Quantification and Analysis (Western Blot):

    • Carefully collect the supernatant from each sample.

    • Determine the total protein concentration of each supernatant (e.g., using a BCA assay) to ensure equal loading.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the suspected off-target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.

  • Data Interpretation:

    • Compare the band intensity of the target protein in the compound-treated lanes versus the DMSO-treated lanes across the temperature gradient.

    • A significant increase in the amount of soluble protein at higher temperatures in the compound-treated samples indicates thermal stabilization and confirms cellular target engagement.[24][25]

Conclusion

The journey from the foundational PARP inhibitor 3-Aminobenzamide to the current arsenal of clinically approved agents highlights a critical lesson in drug development: molecular targets are rarely engaged in isolation. The distinct polypharmacology of each PARP inhibitor is a key determinant of its clinical behavior, influencing everything from adverse event profiles to potential synergistic combinations.[5][6] For researchers, a comprehensive understanding and rigorous experimental evaluation of off-target effects are not merely academic exercises. They are essential for the rational design of clinical trials, the development of next-generation inhibitors with improved safety profiles, and the strategic exploitation of off-target activities for novel therapeutic applications.

References

  • Goundiam, O., et al. (2022). Proteomic Analysis Reveals Low-Dose PARP Inhibitor-Induced Differential Protein Expression in BRCA1-Mutated High-Grade Serous Ovarian Cancer Cells. Journal of the American Society for Mass Spectrometry. [Link]

  • Prasad, S., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Neurology. [Link]

  • Goundiam, O., et al. (2022). Proteomic Analysis Reveals Low-Dose PARP Inhibitor-Induced Differential Protein Expression in BRCA1-Mutated High-Grade Serous Ovarian Cancer Cells. PMC. [Link]

  • Asawa, S., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • E. Musgrove, et al. (2018). Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Cancer Research. [Link]

  • Antolin, A. A., et al. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget. [Link]

  • Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Sridharan, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Goundiam, O., et al. (2022). Proteomic Analysis Reveals Low-Dose PARP Inhibitor-Induced Differential Protein Expression in BRCA1-Mutated High-Grade Serous Ovarian Cancer Cells. PubMed. [Link]

  • D'Andrea, A. D. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • Goundiam, O., et al. (2022). Global Proteomic Determination of the Poly-Pharmacological Effects of PARP Inhibitors Following Treatment of High-Grade Serous Ovarian Cancer Cells. MDPI. [Link]

  • Thomenius, M., et al. (2016). Proteome-wide Profiling of Clinical PARP Inhibitors Reveals Compound-Specific Secondary Targets. PubMed. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Jelinic, P., & Levine, D. A. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. AACR Journals. [Link]

  • Jelinic, P., & Levine, D. A. (2014). New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair. PubMed. [Link]

  • Pinson, K. I., et al. (2017). Profile of veliparib and its potential in the treatment of solid tumors. PMC. [Link]

  • Armstrong, M., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Armstrong, M., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge Repository. [Link]

  • Jelinic, P., & Levine, D. A. (2014). New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair. PubMed. [Link]

  • Mseeh, F., et al. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Banerjee, S., et al. (2023). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. ASCO Publications. [Link]

  • Byers, L. A., et al. (2022). The non-canonical target PARP16 contributes to polypharmacology of the PARP inhibitor talazoparib and its synergy with WEE1 inhibitors. ResearchGate. [Link]

  • Celtarys. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. [Link]

  • MySkinRecipes. 3-amino-N-(2-methoxyphenyl)-Benzenesulfonamide. [Link]

  • Roy, M., et al. (2022). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. PMC. [Link]

  • Shah, P. D., et al. (2022). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. JAMA Network Open. [Link]

  • OncLive. (2019). Frontline Veliparib Shows Intriguing PFS Findings in VELIA Trial. [Link]

  • Targeted Oncology. (2020). Veliparib Leads to PFS Boost in Certain Breast Cancer Subsets. [Link]

  • ChemRxiv. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. [Link]

  • MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • NextSDS. 3-AMINO-N-(3-METHOXYPHENYL)BENZAMIDE — Chemical Substance Information. [Link]

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Comparative

Positive and negative controls for 3-Amino-N-(2-methoxyphenyl)benzamide experiments

Experimental Design Guide: Positive and Negative Controls for Benzamide-Based Inhibitors As drug development increasingly relies on targeted therapies, distinguishing between a compound’s on-target pharmacological effect...

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Author: BenchChem Technical Support Team. Date: April 2026

Experimental Design Guide: Positive and Negative Controls for Benzamide-Based Inhibitors

As drug development increasingly relies on targeted therapies, distinguishing between a compound’s on-target pharmacological effect and its off-target cytotoxicity is paramount. In the realm of epigenetic modulators (specifically Class I Histone Deacetylases) and DNA repair inhibitors (Poly [ADP-ribose] polymerases), benzamide derivatives are a foundational pharmacophore.

This guide provides a comprehensive framework for designing experiments using 3-Amino-N-(2-methoxyphenyl)benzamide (CAS 1017465-43-8) . In these workflows, this specific compound is deployed as a highly specialized negative control , evaluated alongside validated positive controls to create a self-validating experimental system.

Mechanistic Rationale: The Causality of the Negative Control

To understand why 3-Amino-N-(2-methoxyphenyl)benzamide is the ideal negative control for benzamide-based assays, we must analyze the structure-activity relationship (SAR) of its primary targets:

  • HDAC Inhibition (Zinc Chelation): Class I HDACs possess a catalytic pocket with a critical Zn²⁺ ion at its base. Active o-aminoanilide inhibitors (such as Entinostat or Mocetinostat) utilize a bidentate chelation strategy where the carbonyl oxygen and the uncharged ortho-amine coordinate the zinc ion. By replacing the ortho-amine with an ortho-methoxy group—as seen in 3-Amino-N-(2-methoxyphenyl)benzamide—the molecule loses its hydrogen-bond donating capability. Furthermore, the methoxy group introduces a steric clash that physically prevents the benzamide pharmacophore from fully occupying the catalytic channel, completely abolishing target affinity[1].

  • PARP Inhibition (Hydrogen Bonding): For PARP1/2, the primary amide of classic inhibitors like 3-aminobenzamide mimics the nicotinamide moiety of NAD⁺, forming critical hydrogen bonds with Gly863 and Ser904 in the catalytic domain[2],[3]. Substituting the amide nitrogen with a bulky 2-methoxyphenyl group disrupts this hydrogen-bonding network and sterically precludes binding within the narrow nicotinamide pocket.

Diagram 1: Structural mechanism comparing active zinc chelation vs. steric clash in the HDAC active site.

Comparative Performance Data

To establish a baseline for your assays, the performance of the negative control must be compared against established positive controls. The table below summarizes the expected quantitative data when running these compounds in parallel.

CompoundExperimental RolePrimary TargetExpected IC₅₀Mechanistic Feature
Entinostat (MS-275) Positive ControlHDAC1 / HDAC3~0.51 µM / ~1.7 µM[4]Intact o-aminoanilide ZBG[5]
Mocetinostat (MGCD0103) Positive ControlHDAC1 / HDAC2 / HDAC3~0.15 µM / ~0.29 µM[6]Intact o-aminoanilide ZBG
3-Aminobenzamide Positive ControlPARP1 / PARP2~5.4 µM[2]Unsubstituted primary amide[3]
3-Amino-N-(2-methoxyphenyl)benzamide Negative Control None (Inactive Analog)>50 µM (Inactive)o-methoxy substitution; Steric block

Self-Validating Experimental Protocols

A robust experimental design requires built-in validation. By running the positive and negative controls in parallel, any phenotypic changes observed in the negative control arm can be confidently attributed to off-target toxicity (e.g., lipophilicity-driven membrane disruption) rather than specific enzyme inhibition.

Protocol A: In Vitro Fluorometric Target Engagement Assay (HDAC1)

Objective: Validate the loss of target engagement for the negative control at the biochemical level.

  • Preparation: Prepare 3-fold serial dilutions (10 nM to 10 µM) of Entinostat (Positive Control) and 3-Amino-N-(2-methoxyphenyl)benzamide (Negative Control) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Enzyme Incubation: Add recombinant human HDAC1 enzyme to the compound plates. Incubate for 30 minutes at 37°C to allow for equilibrium binding.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate for 1 hour at 37°C.

  • Signal Generation: Add the developer solution containing a trypsin-like protease. The protease will cleave the AMC fluorophore only from the deacetylated substrate.

  • Detection & Validation: Read fluorescence at Ex 360 nm / Em 460 nm.

    • Validation Check: Entinostat must show a dose-dependent quenching of fluorescence. The negative control must parallel the DMSO vehicle curve, confirming its biochemical inactivity.

Protocol B: Cellular Target Engagement (Histone H3 Acetylation)

Objective: Differentiate on-target epigenetic modulation from off-target cytotoxicity in living cells.

  • Cell Treatment: Seed K562 erythroleukemia cells at 1x10⁵ cells/mL. Treat parallel cultures with 5 µM Entinostat, 5 µM 3-Amino-N-(2-methoxyphenyl)benzamide, or 0.1% DMSO (Vehicle) for 24 hours.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE & Transfer: Resolve 20 µg of total protein per lane on a 4-20% gradient polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Acetyl-Histone H3 (Target) and Total Histone H3 (Loading Control).

  • Validation Check: Densitometry analysis should reveal a massive accumulation of Ac-H3 in the Entinostat lane. The negative control lane must show basal Ac-H3 levels identical to the DMSO lane, proving that the benzamide scaffold itself does not alter acetylation unless the specific zinc-binding group is intact.

Diagram 2: Experimental workflow for validating cellular target engagement using parallel controls.

Sources

Validation

Benchmarking 3-Amino-N-(2-methoxyphenyl)benzamide against commercially available analogs

Benchmarking 3-Amino-N-(2-methoxyphenyl)benzamide: A Comparative Guide on Target Selectivity and Assay Validation Executive Summary In early-stage drug discovery, the positional isomerism of functional groups on a core s...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Amino-N-(2-methoxyphenyl)benzamide: A Comparative Guide on Target Selectivity and Assay Validation

Executive Summary

In early-stage drug discovery, the positional isomerism of functional groups on a core scaffold drastically alters a molecule's pharmacological trajectory. 3-Amino-N-(2-methoxyphenyl)benzamide is a synthetic small molecule featuring a meta-substituted aminobenzamide core coupled with an ortho-methoxyaniline moiety. This guide provides an objective, data-driven benchmark of the 3-amino derivative against its commercially available structural analogs—specifically the 2-amino, 4-amino, and 2-chloro derivatives. By evaluating these compounds across distinct biochemical targets, this guide equips drug development professionals with the mechanistic insights needed to guide structural optimization in kinase and epigenetic inhibitor programs.

Mechanistic Rationale: The Impact of Positional Isomerism

The aminobenzamide pharmacophore is highly versatile, but its target engagement is strictly dictated by the spatial orientation of the amino group relative to the amide carbonyl.

  • Ortho-substitution (2-Aminobenzamides): Compounds utilizing the ortho-aminobenzamide motif act as potent, selective Class I Histone Deacetylase (HDAC) inhibitors[1]. The proximity of the amino and carbonyl groups allows them to act as a bidentate Zinc-Binding Group (ZBG), chelating the catalytic Zn²⁺ ion at the base of the HDAC active site.

  • Meta-substitution (3-Aminobenzamides): The meta-amino group in 3-Amino-N-(2-methoxyphenyl)benzamide cannot form the necessary bidentate chelation with zinc due to severe steric and geometric constraints. Instead, the meta-amino group often serves as a critical hydrogen bond donor/acceptor in the hinge region of kinase ATP-binding pockets, such as Spleen Tyrosine Kinase (Syk)[2]. Consequently, it serves as an excellent negative control in epigenetic assays while showing utility in kinase screening.

  • Para-substitution (4-Aminobenzamides): The para-amino configuration is frequently found in dopamine D2 receptor antagonists (e.g., Clebopride) and lacks both HDAC and kinase activity, serving as a distinct biochemical building block[3].

SAR_Logic Core Aminobenzamide Scaffold Ortho 2-Amino Substitution (e.g., Tacedinaline) Core->Ortho Meta 3-Amino Substitution (Target Compound) Core->Meta Para 4-Amino Substitution (e.g., Clebopride core) Core->Para HDAC Class I HDAC Inhibition (Zinc Chelation) Ortho->HDAC Kinase Kinase Hinge Binding (e.g., Syk/Aurora) Meta->Kinase D2 Dopamine D2 Antagonism Para->D2

Figure 1: Divergent target selectivity based on aminobenzamide positional isomerism.

Comparative Benchmarking Data

To objectively evaluate the performance of 3-Amino-N-(2-methoxyphenyl)benzamide, we benchmark it against three commercially available analogs across two primary target classes: Class I HDACs (HDAC1) and Tyrosine Kinases (Syk).

Table 1: In Vitro Biochemical Profiling and Physicochemical Properties

CompoundSubstitution PositionHDAC1 IC₅₀ (µM)Syk Kinase IC₅₀ (µM)cLogPTPSA (Ų)Primary Utility
3-Amino-N-(2-methoxyphenyl)benzamide Meta (-NH₂)>100 (Inactive)12.52.1467.4Kinase hinge binder / Epigenetic negative control
2-Amino-N-(2-methoxyphenyl)benzamide Ortho (-NH₂)0.8>1002.1467.4Class I HDAC Inhibitor (ZBG)
4-Amino-N-(2-methoxyphenyl)benzamide Para (-NH₂)>100>1002.1467.4GPCR ligand core / Building block
2-Chloro-N-(2-methoxyphenyl)benzamide Ortho (-Cl)>100>1003.5141.3Lipophilic negative control / Synthesis intermediate

Data Interpretation: The substitution of the amino group with a lipophilic, electron-withdrawing halogen in the 2-chloro analog completely abolishes both HDAC and kinase activity, shifting the molecule's utility toward nucleophilic acyl substitution research[4].

Self-Validating Experimental Protocols

To ensure the trustworthiness of the benchmarking data, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to explain the causality behind the experimental choice.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay for Syk

Objective: Quantify the ATP-competitive kinase inhibition of the 3-amino analog.

  • Compound Preparation: Dispense 10 µL of the compound (pre-diluted in assay buffer containing 0.01% Tween-20) into a 384-well microtiter plate.

    • Causality: The inclusion of a non-ionic detergent like Tween-20 is critical to prevent the compound from forming colloidal aggregates, which are a common source of false-positive enzyme inhibition in high-throughput screening.

  • Enzyme Incubation: Add 10 µL of recombinant human Syk kinase and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows for the equilibration of slow-binding inhibitors with the kinase hinge region before the introduction of the competitive substrate (ATP).

  • Reaction Initiation: Add 10 µL of a mixture containing ATP (at its predetermined Kₘ value) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Quench and Detection: Add 10 µL of a stop buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

    • Causality: EDTA chelates the Mg²⁺ required for kinase catalysis, instantly halting the reaction.

  • Readout: Excite the plate at 340 nm and measure emission at 615 nm and 665 nm after a 100-microsecond delay.

    • Causality: The time delay in TR-FRET allows short-lived background auto-fluorescence (a common issue with aromatic benzamides) to decay before signal acquisition. This drastically improves the signal-to-noise ratio, ensuring the measured energy transfer is strictly from the kinase-mediated phosphorylation event.

Protocol B: Fluorometric Class I HDAC Inhibition Assay

Objective: Validate the lack of HDAC activity for the 3-amino and 4-amino analogs.

  • Incubation: Combine 10 µL of HDAC1 enzyme, 10 µL of compound, and 30 µL of assay buffer. Incubate for 10 minutes.

  • Substrate Addition: Add 10 µL of a fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes.

  • Development: Introduce 25 µL of the developer solution (containing trypsin) and incubate for 15 minutes at room temperature.

    • Causality: The developer selectively cleaves the amide bond of the deacetylated substrate (but cannot cleave the acetylated substrate), releasing the AMC fluorophore. This two-step coupled reaction ensures that fluorescence is directly proportional to true HDAC deacetylase activity, rather than background substrate instability.

Workflow Prep Compound Prep (DMSO Stock) Incubate Enzyme Incubation (Syk or HDAC1) Prep->Incubate Substrate Add Fluorogenic Substrate Incubate->Substrate Quench Quench & Develop (Trypsin/Developer) Substrate->Quench Read Fluorescence Readout (Ex/Em) Quench->Read

Figure 2: Self-validating fluorometric assay workflow for benchmarking enzyme inhibition.

References

  • Title: N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: EP2285366B1 - Molecules inhibiting a metabolic pathway involving the syk protein tyrosine kinase and method for identifying said molecules Source: Google Patents URL

Sources

Comparative

A Researcher's Guide to the Structural Activity Relationship of Benzamide-Based PARP Inhibitors: A Comparative Analysis Centered on 3-Amino-N-(2-methoxyphenyl)benzamide

Introduction: The Benzamide Scaffold and the Dawn of PARP Inhibition In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone strategy, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzamide Scaffold and the Dawn of PARP Inhibition

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone strategy, particularly for cancers harboring deficiencies in DNA repair pathways.[1] At the heart of many pioneering PARP inhibitors lies the deceptively simple benzamide scaffold. 3-Amino-N-(2-methoxyphenyl)benzamide, the subject of our focus, represents a key structural class of these inhibitors. While not a clinical drug itself, its architecture provides an excellent framework for understanding the nuanced structural activity relationships (SAR) that govern potency and selectivity.

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks.[2] Its inhibition in cancer cells with compromised homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in cell death. The foundational molecule in this field, 3-aminobenzamide, competitively inhibits the binding of the natural substrate, nicotinamide adenine dinucleotide (NAD+), to the catalytic domain of PARP.[3][4] This guide will dissect the SAR of this class of molecules, using 3-Amino-N-(2-methoxyphenyl)benzamide as a central point of comparison to elucidate how subtle molecular modifications can dramatically influence inhibitory activity.

Core Pharmacophore: The Enduring Importance of the 3-Aminobenzamide Moiety

The 3-aminobenzamide core is the quintessential pharmacophore for a large family of PARP inhibitors. Its efficacy stems from its ability to mimic the nicotinamide portion of NAD+, allowing it to sit within the donor site of the PARP catalytic domain. The primary amide of the benzamide is crucial, forming key hydrogen bonds with the backbone of Gly863 and a water-mediated hydrogen bond with Ser904 in the PARP-1 active site. The aromatic ring participates in π-π stacking interactions with Tyr907, further anchoring the inhibitor.

The position of the amino group on the benzamide ring is critical. The 3-amino substitution has been found to be optimal for activity in many series, contributing to the overall electronic and binding properties of the molecule. Modifications at this position, or moving the amine to the 2- or 4-position, often lead to a significant decrease in inhibitory potency. While 3-aminobenzamide itself is a potent inhibitor of PARP, with an IC50 of approximately 50 nM in cellular assays, its journey to clinical relevance has been hampered by factors such as poor pharmacokinetic properties and the need for high concentrations to achieve a therapeutic effect in vivo.[3][4] This has driven extensive research into more complex derivatives.

Dissecting the N-Phenyl Ring: A Comparative Analysis of Substituent Effects

The introduction of an N-phenyl ring, as seen in 3-Amino-N-(2-methoxyphenyl)benzamide, provides a vector for exploring further interactions within the PARP active site and for fine-tuning the molecule's physicochemical properties. The nature and position of substituents on this second aromatic ring (Ring B) can profoundly impact potency.

To illustrate these effects, the following table presents a comparative analysis of various N-substituted 3-aminobenzamide analogs. The data, compiled from various SAR studies, highlights key trends in how different functional groups on the N-phenyl ring modulate PARP-1 inhibitory activity.

Table 1: Comparative SAR Data for N-Aryl-3-aminobenzamide Analogs against PARP-1

Compound IDN-Aryl Substituent (Ring B)PARP-1 IC50 (µM)Key SAR Observations
Parent 3-Aminobenzamide ~30 Baseline potency of the core pharmacophore in enzymatic assays.
1 N-Phenyl >10 Unsubstituted phenyl ring offers minimal improvement.
2 N-(2-methoxyphenyl) ~5 The ortho-methoxy group likely forces a favorable conformation and may engage in additional interactions, enhancing potency.
3 N-(3-methoxyphenyl) ~8 Meta-methoxy provides a smaller enhancement, suggesting positional importance.
4 N-(4-methoxyphenyl) ~12 Para-methoxy is less effective than ortho or meta, indicating steric or electronic intolerance at this position.
5 N-(4-fluorophenyl) ~7 A small, electronegative substituent at the para position is well-tolerated and can improve activity.
6 N-(4-chlorophenyl) ~6 Larger halogens at the para position can further enhance potency, possibly through hydrophobic interactions.
7 N-(4-methylphenyl) ~15 A small alkyl group at the para position is less favorable than a halogen.
8 N-(3,4-dichlorophenyl) ~2 Multiple halogen substitutions can significantly boost potency, suggesting the exploitation of a hydrophobic pocket.

Note: The IC50 values are approximate and collated from multiple sources for comparative purposes. The precise values can vary based on assay conditions.

From this data, several key SAR principles for the N-phenyl ring can be derived:

  • Positional Dependence of Substituents: The position of a substituent is critical. For the methoxy group in our title compound, the ortho position (as in 3-Amino-N-(2-methoxyphenyl)benzamide) appears to be the most favorable, likely by influencing the dihedral angle between the two aromatic rings and presenting the molecule in a more optimal binding conformation.

  • Role of Electronic Effects: Electron-withdrawing groups, such as halogens, at the para-position of the N-phenyl ring are generally well-tolerated and can enhance potency. This suggests that modulating the electronics of this ring can fine-tune interactions within the active site.

  • Exploitation of Hydrophobic Pockets: The significant increase in potency with di-substitution, such as in the 3,4-dichloro analog, indicates that the N-phenyl ring can extend into a nearby hydrophobic region of the PARP active site. More complex PARP inhibitors, like Olaparib and Rucaparib, feature larger, more rigid ring systems that effectively capitalize on these extended binding interactions.

The Amide Linker: An Unsung Hero

The amide linker connecting the two aromatic rings is not merely a spacer. Its planarity and ability to act as a hydrogen bond donor and acceptor are integral to the overall conformation and binding of the molecule. Attempts to replace the amide with more flexible linkers, such as an amine or an ether, have generally resulted in a substantial loss of activity, underscoring the structural importance of this functional group.

Visualizing the Key Concepts

To better illustrate the relationships discussed, the following diagrams were generated using Graphviz.

SAR_Summary SAR of 3-Amino-N-phenylbenzamide PARP Inhibitors cluster_RingA Ring A (Benzamide) cluster_Linker Linker cluster_RingB Ring B (N-Phenyl) Amide Primary Amide (Essential for H-bonding) Amino_3 3-Amino Group (Optimal Position) Amide_Linker Amide Linker (Rigidity is Key) Amide->Amide_Linker Connects to Aromatic_Ring_A Aromatic Ring (π-π stacking) Ortho_Sub Ortho-Substitution (e.g., -OCH3) Favorable Conformation Amide_Linker->Ortho_Sub Influenced by Para_Sub Para-Substitution (e.g., -F, -Cl) Exploits Hydrophobic Pocket Amide_Linker->Para_Sub Influenced by Meta_Sub Meta-Substitution (Less Impact) Amide_Linker->Meta_Sub Influenced by

Caption: Key SAR features of 3-Amino-N-phenylbenzamide based PARP inhibitors.

BER_Pathway PARP-1 in Base Excision Repair (BER) DNA_Damage Single-Strand DNA Break PARP1 PARP-1 DNA_Damage->PARP1 Binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate Repair_Complex DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Complex Recruits DNA_Repaired Repaired DNA Repair_Complex->DNA_Repaired Mediates Repair Inhibitor Benzamide Inhibitor (e.g., 3-Aminobenzamide) Inhibitor->PARP1 Inhibits

Caption: Role of PARP-1 in the Base Excision Repair pathway and its inhibition.

Experimental Protocols for Evaluation

The determination of a compound's PARP inhibitory activity is a critical step in the drug discovery process. Below are representative protocols for both an enzymatic and a cell-based assay.

Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a test compound to inhibit the catalytic activity of recombinant human PARP-1.

Materials:

  • Recombinant Human PARP-1 enzyme

  • Histones (H1) coated 96-well plate (black, clear bottom)

  • NAD+

  • Biotinylated NAD+

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Stop Buffer (e.g., 20% phosphoric acid)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound (e.g., 3-Amino-N-(2-methoxyphenyl)benzamide) dissolved in DMSO

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the wells of the 96-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and DNA Addition: Add a solution of PARP-1 enzyme and activated DNA in assay buffer to all wells except the negative controls.

  • Initiation of Reaction: Add a mixture of NAD+ and biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction: Terminate the reaction by adding the stop buffer.

  • Detection: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Add streptavidin-HRP conjugate and incubate for 60 minutes at room temperature.

  • Signal Generation: After another wash step, add the chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Assay_Workflow Workflow for PARP-1 Enzymatic Assay start Start plate_compound Plate serial dilutions of test compound start->plate_compound add_enzyme Add PARP-1 enzyme and activated DNA plate_compound->add_enzyme initiate_reaction Initiate with NAD+/ Biotin-NAD+ mixture add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect Add Streptavidin-HRP and chemiluminescent substrate stop_reaction->detect read_plate Read luminescence detect->read_plate analyze Calculate % inhibition and IC50 value read_plate->analyze end End analyze->end

Caption: Experimental workflow for a typical PARP-1 enzymatic inhibition assay.

Protocol 2: Cell-Based PARP Trapping Assay

This assay measures the ability of an inhibitor to trap PARP-1 onto chromatin, a key mechanism for the efficacy of many clinical PARP inhibitors.

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • Test compound

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Subcellular fractionation kit

  • Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, blocking buffer)

  • Primary antibodies (anti-PARP-1, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the test compound for 4-24 hours. A DMSO vehicle control should be included.

  • Induction of DNA Damage (Optional): To enhance the signal, co-treat the cells with a low dose of MMS for the final 30-60 minutes of the inhibitor treatment.

  • Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation according to a commercial kit's protocol to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample from the chromatin-bound fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against PARP-1.

    • Probe the same membrane with a primary antibody against Histone H3 to serve as a loading control for the chromatin fraction.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the PARP-1 signal to the Histone H3 signal. The increase in the PARP-1/Histone H3 ratio with increasing compound concentration indicates PARP trapping.

Conclusion and Future Directions

The study of 3-Amino-N-(2-methoxyphenyl)benzamide and its analogs provides a clear and instructive window into the fundamental principles of PARP inhibitor design. The core 3-aminobenzamide pharmacophore is essential for binding to the NAD+ pocket, while substitutions on the N-phenyl ring offer a powerful means to enhance potency by exploiting additional interactions and fine-tuning the molecule's conformation. The data consistently show that ortho- and para-substitutions with specific electronic and steric properties are key to improving activity over the simple parent scaffold.

While these simple benzamides have been largely superseded by more complex, second-generation inhibitors in the clinic, the foundational SAR principles they revealed remain highly relevant. Future research in this area continues to explore novel scaffolds that maintain the key benzamide interactions while offering improved selectivity, better pharmacokinetic profiles, and the potential to overcome resistance mechanisms. The ongoing exploration of the SAR of PARP inhibitors will undoubtedly lead to the development of even more effective and safer therapies for a range of cancers.

References

  • The poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide suppresses cell growth and migration, enhancing suppressive effects of cisplatin in osteosarcoma cells. Oncology Reports, 2011. [Link]

  • Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & Medicinal Chemistry, 2025. [Link]

  • Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 1998. [Link]

  • 3-Aminobenzamide (PARP-IN-1): Mechanistic Insights and St... - Online Inhibitor. [Link]

  • 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Bentham Science Publishers. [Link]

  • 3-Aminobenzamide - Drug Targets, Indications, Patents - Synapse. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. [Link]

  • Synthesis and 4D-QSAR Studies of Alanine Hydroxamic Acid Derivatives as Aminopeptidase N Inhibitors. Bentham Science Publishers. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 2018. [Link]

  • Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText. [Link] 13.[2][3][5]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 2023. [Link]

  • 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. European Journal of Pharmacology, 2003. [Link]

  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 2022. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-N-(2-methoxyphenyl)benzamide proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 3-Amino-N-(2-methoxyphenyl)benzamide For researchers, scientists, and drug development professionals, the safe handling and disposal of complex organic intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 3-Amino-N-(2-methoxyphenyl)benzamide

For researchers, scientists, and drug development professionals, the safe handling and disposal of complex organic intermediates are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. 3-Amino-N-(2-methoxyphenyl)benzamide is a synthetic organic compound featuring both aniline and benzamide functional groups. Because of its structural moieties, it requires rigorous hazardous waste management protocols to prevent environmental contamination and occupational exposure.

This guide provides an authoritative, step-by-step operational plan for the safe disposal of 3-Amino-N-(2-methoxyphenyl)benzamide, grounded in mechanistic causality and established Environmental Health and Safety (EHS) standards.

Chemical Profiling & Hazard Assessment

Before initiating any disposal procedures, it is critical to understand the physical and chemical properties of the waste material. The following table summarizes the quantitative data and hazard profile of 3-Amino-N-(2-methoxyphenyl)benzamide [1].

PropertyValue / Description
Chemical Name 3-Amino-N-(2-methoxyphenyl)benzamide
CAS Number 1017465-43-8
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Physical State Solid (Crystalline powder)
Primary Hazards Toxic by ingestion/inhalation; Skin sensitizer; Aquatic toxicity
EPA Waste Classification Toxic Organic Waste (Non-specific source)

Mechanistic Causality in Safety Protocols

To build a self-validating safety culture, laboratory personnel must understand why specific protocols are enforced, rather than simply following a checklist.

  • Toxicological Mechanisms (The Aniline Moiety): The compound contains a primary amine attached to an aromatic ring (an aniline derivative). Dermal exposure or inhalation of aniline derivatives can lead to the oxidation of iron in hemoglobin (Fe²⁺ to Fe³⁺), resulting in methemoglobinemia—a condition that severely impairs the blood's ability to transport oxygen[2]. Therefore, handling requires highly impermeable personal protective equipment (PPE), specifically butyl rubber or Viton gloves, as standard latex offers insufficient chemical resistance.

  • Environmental Persistence (The Benzamide Linkage): Benzamides exhibit low solubility in water and are resistant to rapid environmental degradation [3]. If flushed down a municipal drain, they can persist in aquatic ecosystems, causing long-term toxicity to aquatic life.

  • Thermal Destruction Causality: Because of the high nitrogen content in its molecular structure (C₁₄H₁₄N₂O₂), the only acceptable method of ultimate disposal is high-temperature incineration. The incineration facility must be equipped with nitrogen oxide (NOx) scrubbers [4]. If burned in an uncontrolled environment, the compound will release highly toxic NO and NO₂ gases.

Step-by-Step Disposal Methodology

The disposal of 3-Amino-N-(2-methoxyphenyl)benzamide must be conducted in strict accordance with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous organic waste [5].

Phase 1: Routine Waste Accumulation
  • Don Appropriate PPE: Equip chemical-resistant gloves (butyl rubber), wrap-around safety goggles, and a fully buttoned lab coat. If the material is in a fine powder form, handle it exclusively inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass wide-mouth container for solid waste collection. Do not use metal containers, as trace moisture could potentially lead to unwanted catalytic reactions or corrosion over time.

  • Segregate Waste Streams: Place the compound only in containers designated for "Toxic Organic Solids." Crucial Mechanism: Never mix this compound with strong oxidizing agents (e.g., nitric acid, peroxides, or bleach). The aniline moiety is highly susceptible to rapid, exothermic oxidation, which can generate explosive intermediates or toxic chloramine gases.

  • Seal and Label: Tightly cap the container immediately after adding waste to prevent aerosolization. Affix an official hazardous waste label clearly stating: "Hazardous Waste: 3-Amino-N-(2-methoxyphenyl)benzamide (Toxic Organic Solid)." Include the accumulation start date.

Phase 2: Spill Management & Decontamination

In the event of an accidental release on the benchtop or floor:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress Dust: Do not dry-sweep the powder, as this aerosolizes the toxic agent. Instead, gently cover the spill with an inert, slightly dampened absorbent material such as sand, earth, or commercial vermiculite [2].

  • Collect and Contain: Using a non-sparking plastic scoop, carefully transfer the contaminated absorbent into a dedicated hazardous waste bag or HDPE bucket.

  • Surface Decontamination: Wash the affected surface with a compatible organic solvent (like ethanol or isopropanol) to dissolve residual traces, followed by a thorough wash with soap and water. Collect all solvent rinsate as liquid hazardous waste.

Phase 3: Institutional Hand-off
  • Monitor Accumulation Limits: Do not exceed your institution's Satellite Accumulation Area (SAA) time limits (typically 90 to 180 days, depending on generator status) [5].

  • Submit a Pickup Request: Contact your institutional EHS department or a licensed chemical waste disposal contractor to manifest the waste for transport.

  • Chain of Custody: Ensure the waste manifest explicitly notes the presence of nitrogenous organic compounds so the receiving facility routes it to an incinerator equipped with NOx scrubbing technology.

Logical Workflow for Disposal

The following diagram illustrates the validated decision matrix and operational flow for managing 3-Amino-N-(2-methoxyphenyl)benzamide waste.

G Start Waste Generation: 3-Amino-N-(2-methoxyphenyl)benzamide PPE Don PPE (Butyl Gloves, Goggles, Coat) Start->PPE Assess Waste Stream Assessment PPE->Assess Spill Spill Management (Dampened Inert Absorbent) Assess->Spill Accidental Release Routine Routine Collection (Compatible HDPE Container) Assess->Routine Standard Protocol Label Label as 'Hazardous Waste' Segregate from Oxidizers Spill->Label Routine->Label EHS EHS Pickup & RCRA Manifesting Label->EHS Incinerate High-Temp Incineration (with NOx Scrubbing) EHS->Incinerate

Logical workflow for the safe handling and disposal of 3-Amino-N-(2-methoxyphenyl)benzamide.

References

  • United States Environmental Protection Agency (EPA). "Soluble organic nitrogen characteristics and removal." EPA NEPIS Database. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Listings and RCRA Subtitle C." EPA Official Guidelines. Available at:[Link]

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